7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAXHGFEBGMQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659434 | |
| Record name | 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923282-39-7 | |
| Record name | 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Structure of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide
Disclaimer: Publicly available, detailed experimental data for the specific structure elucidation of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is limited. This guide will provide a representative framework for the structure elucidation of a closely related isomer, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , for which published data is available. The methodologies and data interpretation are analogous to what would be applied to the target compound.
The pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic core in medicinal chemistry, often investigated for its potential as a kinase inhibitor and for other biological activities. Accurate structure elucidation is critical for understanding its structure-activity relationships and for the development of novel therapeutics. This technical guide outlines the key experimental methodologies and data interpretation used to confirm the chemical structure of these compounds.
Chemical Structure of the Target Compound
Below is the chemical structure of the target compound, this compound.
Spectroscopic Data for the Illustrative Compound: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the illustrative compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Table 1: ¹H-NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.46 | Singlet | 1H | C-H (pyrazole) |
| 4.92 | Singlet | 2H | ClCH₂ |
| 4.08 | Singlet | 3H | N-CH₃ |
Table 2: ¹³C-NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 157.6 | C=O (precursor) |
| 155.2 | C (pyrimidine) |
| 151.6 | C (pyrimidine) |
| 134.2 | C-H (pyrazole) |
| 104.6 | C (bridgehead) |
| 42.7 | CH₂Cl |
| 34.1 | N-CH₃ |
Note: Some assignments are inferred from the precursor molecule as presented in the source literature.
Table 3: Mass Spectrometry Data
| m/z | Ion | Relative Intensity (%) |
| 200 | [M+2]⁺ | 37 |
| 198 | [M]⁺ | 100 |
| 163 | [M-Cl]⁺ | 10 |
| 149 | [M-CH₂Cl]⁺ | 57 |
| 136 | - | 18 |
| 41 | - | 15 |
Experimental Protocols
Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Illustrative Compound)
A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol, 19.85 g), POCl₃ (0.2 mol, 18.6 mL), and diisopropylethylamine (0.3 mol, 52 mL) in toluene (400 mL) is refluxed for 18 hours. The reaction mixture is then poured into ice water (500 mL). The resulting precipitate is filtered, washed with water, and dried in air to yield the product.[1]
General Protocol for NMR Spectroscopy
¹H and ¹³C-NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
General Protocol for Mass Spectrometry
Electron ionization mass spectra (EI-MS) are obtained using a mass spectrometer with an ionization energy of 70 eV. The ion source temperature is maintained at 200°C. The sample is introduced via a probe which is ballistically heated to 250°C.[2]
Visualizations
Experimental Workflow for Structure Elucidation
The logical flow for elucidating the structure of a novel pyrazolopyrimidine derivative is outlined below.
Potential Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidines are known to act as ATP-competitive inhibitors of various protein kinases. The diagram below illustrates a simplified, generic kinase signaling pathway that this class of compounds may inhibit.
References
7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Potent Inhibitor of Tubulin Polymerization
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel anticancer agents. Within this class, specific derivatives have demonstrated significant activity as microtubule targeting agents (MTAs), which interfere with the dynamics of tubulin polymerization, a critical process for cell division. This technical guide focuses on 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogues, detailing their mechanism of action, synthesis, and preclinical data as potent tubulin polymerization inhibitors.
Mechanism of Action: Targeting the Colchicine Binding Site
A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines have been designed, synthesized, and evaluated as inhibitors of tubulin polymerization.[1][2] These compounds have been shown to interact with tubulin at the colchicine binding site, thereby disrupting the formation of microtubules. This mechanism is crucial as it leads to cell cycle arrest and ultimately, apoptosis in cancer cells.
The lead compound from this series, designated as compound 9 , has demonstrated exceptional potency with GI50 values in the low to sub-nanomolar range against a majority of tumor cell lines, including several multidrug-resistant phenotypes.[1][2] This highlights the potential of the pyrazolo[4,3-d]pyrimidine scaffold to overcome common mechanisms of drug resistance in cancer.
Quantitative Biological Data
The biological activity of the N1-methyl pyrazolo[4,3-d]pyrimidine series was extensively evaluated through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Inhibition of Tubulin Polymerization and Colchicine Binding
| Compound | Tubulin Polymerization IC50 (μM) | [3H] Colchicine Binding Inhibition (%) at 5 μM | [3H] Colchicine Binding Inhibition (%) at 0.5 μM |
| 9 | 0.45 | ≥ 94 | 68 |
| 11 | 0.42 | ≥ 94 | 68 |
| 12 | 0.49 | - | - |
| 13 | 0.42 | ≥ 94 | 68 |
| 14 | ~1 | - | - |
| 15 | ~1 | equipotent to 9 | - |
| 16 | ~1 | ≥ 94 | 68 |
| CA-4 | 0.54 | ≥ 94 | 68 |
| CA-4 (Combretastatin A-4) is a known colchicine site binding agent used as a positive control.[1] |
Table 2: In Vitro Antiproliferative Activity (GI50 Values in nM)
| Cell Line | Compound 9 |
| Leukemia | |
| CCRF-CEM | 5.66 |
| HL-60(TB) | 4.95 |
| K-562 | 6.22 |
| MOLT-4 | 4.88 |
| RPMI-8226 | 7.03 |
| SR | 4.41 |
| Non-Small Cell Lung Cancer | |
| A549/ATCC | 6.84 |
| EKVX | 15.53 |
| HOP-62 | 7.15 |
| HOP-92 | 5.92 |
| NCI-H226 | 11.27 |
| NCI-H23 | 7.18 |
| NCI-H322M | 10.33 |
| NCI-H460 | 4.52 |
| NCI-H522 | 14.43 |
| Colon Cancer | |
| COLO 205 | 6.13 |
| HCC-2998 | 9.77 |
| HCT-116 | 6.33 |
| HCT-15 | 8.86 |
| HT29 | 8.36 |
| KM12 | 6.37 |
| SW-620 | 6.38 |
| CNS Cancer | |
| SF-268 | 9.94 |
| SF-295 | 8.87 |
| SF-539 | 7.96 |
| SNB-19 | 8.16 |
| SNB-75 | 9.21 |
| U251 | 8.01 |
| Melanoma | |
| LOX IMVI | 7.78 |
| MALME-3M | 11.37 |
| M14 | 10.08 |
| MDA-MB-435 | 8.08 |
| SK-MEL-2 | 10.99 |
| SK-MEL-28 | 15.39 |
| SK-MEL-5 | 9.69 |
| UACC-257 | 10.03 |
| UACC-62 | 10.35 |
| Ovarian Cancer | |
| IGROV1 | 8.49 |
| OVCAR-3 | 9.47 |
| OVCAR-4 | 9.69 |
| OVCAR-5 | 10.61 |
| OVCAR-8 | 14.69 |
| NCI/ADR-RES | 8.24 |
| SK-OV-3 | 13.93 |
| Renal Cancer | |
| 786-0 | 8.24 |
| A498 | 11.89 |
| ACHN | 10.87 |
| CAKI-1 | 11.23 |
| RXF 393 | 7.54 |
| SN12C | 9.61 |
| TK-10 | 11.53 |
| UO-31 | 9.17 |
| Prostate Cancer | |
| PC-3 | 10.73 |
| DU-145 | 8.89 |
| Breast Cancer | |
| MCF7 | 8.79 |
| MDA-MB-231/ATCC | 8.13 |
| HS 578T | 7.49 |
| BT-549 | 7.56 |
| T-47D | 16.44 |
| MDA-MB-468 | 9.09 |
Experimental Protocols
Synthesis of N1-methyl pyrazolo[4,3-d]pyrimidines
The synthesis of the target compounds involves the alkylation of the pyrazolo scaffold, which results in two regioisomers.[1] These isomers are then separated and characterized using 1H NMR and NOESY spectroscopy.[1]
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Oncology: Pyrazolo[4,3-d]pyrimidines as Potent and Selective CDK2 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of numerous cancers. This has positioned CDK2 as a compelling target for anticancer drug discovery. The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of the natural purine ring, has emerged as a privileged structure in the design of potent and selective CDK2 inhibitors. This technical guide provides an in-depth overview of the investigation of pyrazolo[4,3-d]pyrimidines and related pyrazolopyrimidine scaffolds as CDK2 inhibitors, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor development.
Introduction: The Rationale for Targeting CDK2 in Cancer
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Among these, CDK2 plays a pivotal role in the G1/S phase transition, initiating DNA replication and centrosome duplication.[2] In many human cancers, the regulatory mechanisms governing CDK2 activity are disrupted, leading to uncontrolled cell proliferation.[3] The deregulation of CDK2 and its regulatory subunits is a common feature in various malignancies, making it a prime target for therapeutic intervention.[3]
The pyrazolo[4,3-d]pyrimidine core structure has been extensively explored in medicinal chemistry due to its structural similarity to adenine, a key component of ATP.[4][5] This mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases like CDK2, thereby inhibiting their enzymatic activity.[4][5] Numerous studies have demonstrated the potential of this scaffold to yield highly potent and selective CDK2 inhibitors with significant anti-proliferative effects in cancer cell lines.[4][6][7][8][9]
Quantitative Analysis of Pyrazolopyrimidine-Based CDK2 Inhibitors
The following tables summarize the in vitro biological activity of various pyrazolo[4,3-d]pyrimidine and related pyrazolopyrimidine derivatives as CDK2 inhibitors and their anti-proliferative effects against different cancer cell lines.
Table 1: In Vitro CDK2/Cyclin A2 Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound ID | Scaffold Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| 14 | Pyrazolo[4,3-e][3][6]triazolo[1,5-c]pyrimidine | 0.057 ± 0.003 | Sorafenib | 0.184 ± 0.01 | [6][8] |
| 15 | Pyrazolo[4,3-e][3][6]triazolo[1,5-c]pyrimidine | 0.061 ± 0.003 | Sorafenib / Dinaciclib | 0.184 ± 0.01 / 0.029 ± 0.002 | [4][10] |
| 13 | Pyrazolo[4,3-e][3][6]triazolo[1,5-c]pyrimidine | 0.081 ± 0.004 | Sorafenib | 0.184 ± 0.01 | [6][8] |
| 11 | Pyrazolo[4,3-e][3][6]triazolo[1,5-c]pyrimidine | 0.089 ± 0.005 | Sorafenib / Dinaciclib | 0.184 ± 0.01 / 0.029 ± 0.002 | [4] |
| 3d | Pyrazolo[3,4-d]pyrimidine | 0.332 ± 0.018 | Roscovitine | 0.457 ± 0.025 | [9] |
| 3e | Pyrazolo[3,4-d]pyrimidine | 1.133 ± 0.062 | Roscovitine | 0.457 ± 0.025 | [9] |
| 1j | Pyrazolo[3,4-d]pyrimidin-4-one | 1.60 | - | - | [11] |
| 1e | Pyrazolo[3,4-d]pyrimidin-4-one | 1.71 | - | - | [11] |
| 33a,b | Pyrazolo[3,4-d]pyrimidine | Comparable or superior to reference | Olomoucine, Roscovitine | - | [7] |
Table 2: Anti-proliferative Activity of Pyrazolopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference Compound | Reference Compound GI50 / IC50 (µM) | Source |
| 3d | A498 | Renal | GI50: 0.0263 | - | - | [9] |
| 14 | HCT-116 | Colorectal | IC50: 0.006 | Sorafenib | IC50: 0.176 | [8] |
| 15 | HCT-116 | Colorectal | IC50: 0.007 | Sorafenib | IC50: 0.176 | [8] |
| 14 | MCF-7 | Breast | IC50: 0.045 | Sorafenib | IC50: 0.144 | [8] |
| 15 | MCF-7 | Breast | IC50: 0.046 | Sorafenib | IC50: 0.144 | [8] |
| 14 | HepG-2 | Hepatocellular | IC50: 0.048 | Sorafenib | IC50: 0.019 | [8] |
| 15 | HepG-2 | Hepatocellular | IC50: 0.048 | Sorafenib | IC50: 0.019 | [8] |
| 3e | A498 | Renal | GI50: 0.237 | - | - | [9] |
| 1e | MCF-7 | Breast | IC50: 10.79 | Etoposide | IC50: 18.75 | [11] |
| 1j | MCF-7 | Breast | IC50: 10.88 | Etoposide | IC50: 18.75 | [11] |
Key Signaling Pathways and Experimental Workflows
The CDK2 Signaling Pathway in Cell Cycle Progression
CDK2 activity is tightly regulated throughout the cell cycle. In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which activate CDK4 and CDK6. These complexes then phosphorylate the retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F, in turn, promotes the transcription of genes required for S-phase entry, including cyclin E. The newly synthesized cyclin E binds to and activates CDK2, forming the Cyclin E-CDK2 complex, which further phosphorylates Rb, creating a positive feedback loop that drives the cell into S phase.
General Experimental Workflow for Characterizing CDK2 Inhibitors
The evaluation of a novel pyrazolo[4,3-d]pyrimidine derivative as a potential CDK2 inhibitor typically follows a multi-step experimental workflow. This begins with the synthesis of the compound, followed by in vitro biochemical assays to determine its direct inhibitory effect on the CDK2 enzyme. Promising compounds are then subjected to cell-based assays to assess their anti-proliferative activity and mechanism of action in relevant cancer cell lines.
Detailed Experimental Protocols
In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of CDK2 by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower ATP level, which corresponds to a lower luminescent signal, indicates higher kinase activity.
-
Principle: The ADP-Glo™ Kinase Assay is a common method. It is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is inversely proportional to the kinase activity.[6][12]
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compounds (pyrazolo[4,3-d]pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a multi-well plate, add the CDK2/Cyclin A2 enzyme, the kinase substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the test compounds on the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (for cell fixation)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with the test compound for a specific time period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark to allow for staining.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined from the DNA content histogram generated by the flow cytometer. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[4]
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with the test compound for a defined period.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The flow cytometer will generate a dot plot that separates the cell population into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). The percentage of cells in each quadrant is quantified.[9]
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective CDK2 inhibitors. The data summarized in this guide highlight the significant progress made in this area, with several compounds demonstrating low nanomolar to sub-micromolar inhibitory activity against CDK2 and potent anti-proliferative effects in various cancer cell lines. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of novel pyrazolopyrimidine-based CDK2 inhibitors.
Future research in this field will likely focus on:
-
Improving Selectivity: Further structural modifications to enhance selectivity for CDK2 over other kinases to minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the synergistic potential of pyrazolo[4,3-d]pyrimidine-based CDK2 inhibitors in combination with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.
The continued exploration of the pyrazolo[4,3-d]pyrimidine scaffold holds great promise for the development of novel and effective targeted therapies for the treatment of cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elgenelim.com [elgenelim.com]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide to its Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise as a core moiety for the development of novel antitumor agents. Its structural resemblance to the endogenous purine nucleus allows for competitive binding to various enzymatic targets crucial for cancer cell proliferation and survival. This technical guide provides an in-depth overview of the antitumor potential of pyrazolo[4,3-d]pyrimidine derivatives, focusing on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Quantitative Antitumor Activity
The antitumor efficacy of various pyrazolo[4,3-d]pyrimidine derivatives has been demonstrated across a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic and antiproliferative activities, primarily presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
Table 1: Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives Against Tubulin Polymerization and Cancer Cell Lines
| Compound | Target/Cell Line | Activity (IC50/GI50 in µM) | Notes |
| 9 | Tubulin Polymerization | 0.45 | Potent inhibitor of tubulin assembly. |
| MCF-7 (Breast) | Sub-nanomolar to 0.01 | Exhibits excellent potency, overcoming multidrug resistance. | |
| NCI-60 Panel | ≤ 0.01 (most lines) | Broad-spectrum, potent antiproliferative activity. | |
| 11 | Tubulin Polymerization | 0.42 | Strong inhibition of tubulin polymerization. |
| 12 | Tubulin Polymerization | 0.49 | Effective inhibitor of tubulin assembly. |
| 13 | Tubulin Polymerization | 0.42 | Strong inhibition of tubulin polymerization. |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Note: While the primary focus is the [4,3-d] isomer, the closely related and more extensively studied [3,4-d] isomer provides valuable insights into the potential of the pyrazolopyrimidine scaffold.
| Compound | Target Kinase | Activity (IC50 in µM) | Cell Line (IC50 in µM) |
| 14 | CDK2/cyclin A2 | 0.057 | MCF-7 (0.045), HCT-116 (0.006), HepG-2 (0.048) |
| 13 | CDK2/cyclin A2 | 0.081 | - |
| 15 | CDK2/cyclin A2 | 0.119 | MCF-7 (0.046), HCT-116 (0.007), HepG-2 (0.048) |
| 4a | CDK2 | 0.21 | - |
| S7, S29, SI163 | Src | - | Medulloblastoma cells (growth reduction) |
Key Mechanisms of Antitumor Action
Pyrazolo[4,3-d]pyrimidine derivatives exert their antitumor effects through various mechanisms, primarily by targeting key proteins involved in cell division and signaling.
1. Inhibition of Tubulin Polymerization: Certain derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
2. Kinase Inhibition: The pyrazolopyrimidine scaffold acts as a hinge-binding motif for various protein kinases, inhibiting their catalytic activity. This is due to its structural similarity to adenine, a key component of ATP.[1][2] Key kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, disrupts cell cycle progression, a hallmark of cancer.[3][4]
-
Src Kinase: Targeting Src, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis, has shown promise in tumors with high Src activity, such as medulloblastoma.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by pyrazolo[4,3-d]pyrimidine derivatives and the general workflows for their evaluation.
Caption: CDK Inhibition and Cell Cycle Arrest by Pyrazolo[4,3-d]pyrimidines.
Caption: Disruption of Microtubule Dynamics by Pyrazolo[4,3-d]pyrimidines.
Caption: General Workflow for Evaluating Antitumor Potential.
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of the pyrazolo[4,3-d]pyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: Add the test compounds at various concentrations.
-
Polymerization Initiation: Incubate the plate at 37°C to initiate polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) using a microplate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.
3. CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies ADP produced during the kinase reaction.
-
Reaction Mixture: In a 384-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and the test compound in a kinase buffer.
-
Reaction Initiation: Add ATP to start the kinase reaction and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
4. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.
5. In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold represents a highly versatile and potent core for the design of novel antitumor agents. Its ability to target fundamental cellular processes such as cell division and signal transduction provides multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to the discovery and development of the next generation of cancer therapeutics based on this promising heterocyclic system. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the preclinical potential of these compounds into clinical success.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS Number 23000-43-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.
Chemical and Physical Properties
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a solid, often appearing as a white to yellow powder.[1][2] It is a key intermediate in the synthesis of a variety of biologically active molecules.[3][4] Due to its reactive chloro group, it serves as a versatile building block for creating substituted pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Chemical and Physical Properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and a Related Compound
| Property | 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) | 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Reference Compound) |
| Molecular Formula | C₆H₅ClN₄ | C₇H₆Cl₂N₄ |
| Molecular Weight | 168.59 g/mol [5] | 217.06 g/mol [3] |
| Physical Form | Solid, white to yellow powder[1][2] | White solid[3] |
| Melting Point | Data not available | 68–69 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Purity | Typically >95% | >98% (as synthesized)[3] |
| Storage | Inert atmosphere, store in freezer, under -20°C | Not specified |
| InChI Key | AVFLNALVPBLGEV-UHFFFAOYSA-N | Not available |
Experimental Protocols
Representative Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
While a specific protocol for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not detailed in the reviewed literature, a representative synthesis for the core pyrazolo[3,4-d]pyrimidine ring system can be extrapolated from the synthesis of similar compounds.[2][3][6] The following is a generalized two-step protocol based on the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[3]
Step 1: Synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
A solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and formamide is heated.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, precipitates and is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried.
Step 2: Chlorination to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is suspended in phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux and maintained at that temperature for several hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried to yield 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Diagram 1: Representative Synthetic Workflow
A representative two-step synthesis of the target compound.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[7][8][9][10][11][12][13][14] Derivatives of this scaffold, including those with a chloro-substitution at the 4-position, have been shown to be potent, ATP-competitive inhibitors of several key kinases involved in cancer cell signaling.
Inhibition of Tyrosine Kinases (Src and EGFR)
4-substituted pyrazolo[3,4-d]pyrimidines are known inhibitors of non-receptor tyrosine kinases like Src and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10][15] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, thereby disrupting critical signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[9][15]
Inhibition of Src kinase by pyrazolo[3,4-d]pyrimidine derivatives has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK), a key component of cell adhesion and migration signaling.[15] This leads to a reduction in the invasive potential of cancer cells.
Similarly, inhibition of EGFR blocks the activation of downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in various cancers.[2][8]
Diagram 2: Simplified Signaling Pathway of Src/FAK Inhibition
Inhibition of Src kinase by the compound disrupts downstream signaling.
Diagram 3: Simplified Signaling Pathway of EGFR Inhibition
The compound blocks EGFR signaling, impacting cell survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The pyrazolo[3,4-d]pyrimidine core is also a bioisostere of adenine, the core component of ATP, making it an effective scaffold for designing inhibitors of Cyclin-Dependent Kinases (CDKs).[13][14] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Specifically, derivatives of this class have shown inhibitory activity against CDK2/cyclin A, which plays a key role in the G1/S phase transition of the cell cycle.[13] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[11]
Diagram 4: Simplified Cell Cycle Regulation and CDK2 Inhibition
Inhibition of CDK2 by the compound leads to cell cycle arrest.
Conclusion
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with potent biological activities. The inhibition of key signaling pathways involved in cancer progression, such as those mediated by Src, EGFR, and CDKs, highlights the therapeutic potential of compounds derived from this core structure. Further research into the specific physical properties and biological targets of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its analogues is warranted to fully explore their potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 4. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 10. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic Characterization Using ¹H NMR and NOESY: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry and drug development, providing unparalleled insights into molecular structure, dynamics, and interactions at the atomic level.[1][2][3] Among the suite of NMR experiments, one-dimensional (1D) ¹H NMR and two-dimensional (2D) Nuclear Overhauser Effect SpectroscopY (NOESY) are fundamental tools for the comprehensive characterization and structural elucidation of organic molecules, from small drug candidates to large biologics.[2][3][4]
This guide offers a technical overview of ¹H NMR and NOESY, detailing the core principles, experimental protocols, data interpretation, and their synergistic application in drug discovery and development.
Core Principles of ¹H NMR and NOESY Spectroscopy
1.1. ¹H NMR Spectroscopy: Unveiling the Molecular Skeleton
¹H NMR spectroscopy is a powerful method that provides information about the number, chemical environment, and connectivity of protons in a molecule.[5] The resulting spectrum is a plot of signal intensity versus chemical shift, where each signal corresponds to a unique proton or group of equivalent protons. Key parameters derived from a ¹H NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift. This allows for the identification of different functional groups.
-
Integration: The area under a signal is directly proportional to the number of protons it represents.[6] This provides a quantitative measure of the relative abundance of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets (e.g., doublets, triplets). The splitting pattern reveals the number of neighboring protons, providing crucial information about the through-bond connectivity of the molecule's framework.[5]
1.2. NOESY Spectroscopy: Mapping Through-Space Proximity
While ¹H NMR reveals through-bond connectivity, NOESY provides information about through-space relationships.[7][8] The technique is based on the Nuclear Overhauser Effect (NOE), a phenomenon where the saturation of one nuclear spin population affects the intensity of another through dipolar cross-relaxation.[9]
Key aspects of NOESY include:
-
Spatial Proximity: The NOE is observed between protons that are close in space, typically less than 5 Å apart, irrespective of whether they are connected by chemical bonds.[7][8][9]
-
Distance Dependence: The intensity of an NOE signal is inversely proportional to the sixth power of the distance (I ∝ 1/r⁶) between the two interacting protons.[10] This strong distance dependence makes NOESY an extremely sensitive tool for determining internuclear distances and, consequently, the three-dimensional structure and conformation of a molecule.
-
2D Representation: In a 2D NOESY spectrum, diagonal peaks correspond to the standard 1D ¹H NMR spectrum, while off-diagonal peaks, or "cross-peaks," indicate that two protons are spatially close. The volume of these cross-peaks can be used to estimate the distance between the corresponding protons.[11]
Experimental Protocols
A successful NMR experiment relies on meticulous sample preparation and the selection of appropriate acquisition parameters.
2.1. NMR Sample Preparation
Consistent and high-quality sample preparation is critical for obtaining reliable NMR data. Standard operating procedures (SOPs) are essential to ensure reproducibility.[12]
Methodology:
-
Analyte Quantity: For a typical high-resolution ¹H NMR spectrum of a small molecule (<1000 g/mol ), 1-25 mg of the compound is required.[12][13][14] For ¹³C or more complex 2D experiments, a higher concentration (50-100 mg) may be necessary.[14] Protein NMR often requires concentrations in the 0.1-2.5 mM range.[12]
-
Solvent Selection: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid overwhelming the analyte signals with a large solvent proton signal.[13][14] The choice of solvent depends on the solubility of the analyte.
-
Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[12][13][14] This ensures homogeneity and allows for filtering if any particulate matter is present, as solids can interfere with the magnetic field homogeneity.[12][14]
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added. Alternatively, the residual proton signal of the deuterated solvent can often be used for spectral calibration.[13]
-
Tube and Labeling: Use clean, high-quality 5 mm NMR tubes.[13] Label the tube clearly at the top with a marker.[15]
2.2. ¹H NMR Data Acquisition
Generalized Protocol:
-
Instrument Setup: Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature. Tune and match the probe to the correct frequency and perform shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Load a standard 1D proton experiment parameter set.
-
Key Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Spectral Width (SW): Set to encompass all expected proton signals (e.g., 12-16 ppm).
-
Acquisition Time (AQ): Typically 2-4 seconds for good resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds is common. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[16]
-
Number of Scans (NS): Varies from 8 to 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquisition: Start the data acquisition.
2.3. 2D NOESY Data Acquisition
The NOESY experiment consists of three 90° pulses. The time between the second and third pulse is the crucial mixing time, during which NOE transfer occurs.[11]
Generalized Protocol:
-
Setup: A standard ¹H NMR spectrum must be acquired first to determine the spectral width and offsets.[17]
-
Parameter Setup: Load a standard 2D NOESY parameter set (e.g., noesygpph on Bruker instruments).[3]
-
Key Parameters:
-
Number of Increments (TD in F1): Typically 256 to 512 points are collected in the indirect dimension.[3]
-
Number of Scans (NS): 4 to 16 scans per increment are common.[3][17]
-
Mixing Time (d8 or tₘ): This is the most critical parameter. For small molecules (<1000 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point.[3][10][17] The optimal time depends on the molecular weight and tumbling rate of the molecule.[9]
-
-
Acquisition: Start the 2D experiment. Acquisition times can range from 30 minutes to several hours.
Data Processing and Interpretation
The raw NMR data (Free Induction Decay, or FID) must be processed to generate the final spectrum.
3.1. Data Processing Workflow
The general workflow for processing both 1D and 2D NMR data involves several steps:[18][19]
-
Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum. For 2D data, this is performed in both dimensions.[20]
-
Apodization (Window Function): A mathematical function is applied to the FID to improve the signal-to-noise ratio or resolution.
-
Phase Correction: The phases of the signals are adjusted to ensure all peaks are purely absorptive.
-
Baseline Correction: The baseline of the spectrum is flattened to enable accurate integration.
-
Referencing: The chemical shift axis is calibrated, typically to the signal of an internal standard like TMS (0 ppm) or the residual solvent signal.
3.2. Structure Elucidation Workflow
The elucidation of a chemical structure is a systematic process that integrates information from multiple NMR experiments.
// Nodes for Experiments NMR_1D [label="1. Acquire 1D NMR\n(¹H, ¹³C, DEPT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_2D [label="2. Acquire 2D NMR\n(COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOESY [label="5. Acquire NOESY/ROESY", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Information Derived Spin_Systems [label="3. Identify Spin Systems\n(from COSY)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assemble_Fragments [label="4. Assemble Fragments\n(from HSQC/HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stereochem [label="6. Determine Stereochemistry\n(from NOESY)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Node for Final Output Final_Structure [label="7. Final Structure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NMR_1D -> NMR_2D; NMR_2D -> Spin_Systems; Spin_Systems -> Assemble_Fragments; Assemble_Fragments -> NOESY; NOESY -> Stereochem; Stereochem -> Final_Structure; } caption: "Logical workflow for structure elucidation using NMR."
Data Presentation: Quantitative Information
Summarizing quantitative data in tables allows for easy reference and comparison.
Table 1: Typical ¹H NMR Chemical Shifts of Common Functional Groups
| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) |
| Alkane | -CH ₃ | 0.9 - 1.0 |
| Alkane | -CH ₂- | 1.2 - 1.5 |
| Alkyne | ≡C-H | 2.0 - 3.0 |
| Alkene | =C-H | 4.5 - 6.5 |
| Aromatic | Ar-H | 6.5 - 8.5 |
| Alcohol | R-OH | 1.0 - 5.0 (variable) |
| Ether | R-O-CH - | 3.3 - 4.0 |
| Aldehyde | R-C(=O)H | 9.0 - 10.0 |
| Carboxylic Acid | R-COOH | 10.0 - 13.0 (variable) |
| Amine | R-NH ₂ | 1.0 - 4.0 (variable) |
Table 2: Relationship Between NOESY Cross-Peak Intensity and Interproton Distance
The intensity of a NOESY cross-peak is used to classify the distance between two protons.
| Cross-Peak Intensity | Estimated Interproton Distance (Å) |
| Strong | 1.8 - 2.7 |
| Medium | 2.5 - 3.5 |
| Weak | 3.0 - 5.0 |
| Very Weak / Absent | > 5.0 |
Note: These ranges are approximate and can be influenced by molecular motion and experimental parameters. For precise distance calculations, a full relaxation matrix analysis is required.
Conclusion
The strategic combination of ¹H NMR and NOESY spectroscopy provides a powerful and indispensable toolkit for the structural characterization of molecules in solution. While ¹H NMR delineates the covalent framework through chemical shifts and J-couplings, NOESY maps the three-dimensional architecture by identifying protons that are close in space. For professionals in drug discovery and development, mastering these techniques is essential for confirming the structure of newly synthesized compounds, understanding ligand-receptor interactions, and elucidating the conformation of bioactive molecules, thereby accelerating the journey from hit identification to lead optimization.
References
- 1. The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 6. mathworks.com [mathworks.com]
- 7. proprep.com [proprep.com]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. NOESY and EXSY [chem.ch.huji.ac.il]
- 11. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 12. organomation.com [organomation.com]
- 13. scribd.com [scribd.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 18. scribd.com [scribd.com]
- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Molecular formula and weight of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₅ClN₄[1][2] |
| Molecular Weight | 168.58 g/mol [1] |
| CAS Number | 923282-39-7[1][3][4] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between compound name, formula, and weight.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary or found within specific scientific literature and patents. For researchers requiring this information, it is recommended to consult chemical synthesis databases and peer-reviewed journals, referencing the CAS number 923282-39-7 for precise retrieval of relevant experimental procedures. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed to confirm the identity and purity of the synthesized compound.
References
The Evolving Landscape of Pyrazolo[4,3-d]pyrimidines: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold, a privileged heterocyclic system, has emerged as a versatile framework in medicinal chemistry, yielding potent and selective modulators of various biological targets. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidine analogs, focusing on key biological targets and detailing the experimental methodologies that underpin these findings.
Kinase Inhibition: A Dominant Application
Pyrazolo[4,3-d]pyrimidines have been extensively explored as inhibitors of a wide array of protein kinases, which are pivotal regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The core scaffold serves as an excellent hinge-binding motif, and substitutions at various positions dictate the potency and selectivity for specific kinases.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their potential as CDK2 inhibitors.[4][5] The most potent compounds from these series demonstrated significant anti-proliferative activity against various cancer cell lines.[4][5]
Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as CDK2 Inhibitors [4]
| Compound | R1 | R2 | IC50 (μM) vs. CDK2/cyclin A2 |
| 13 | - | - | 0.081 |
| 14 | Thioglycoside | - | 0.057 |
| 15 | Thioglycoside | - | 0.119 |
| Sorafenib | - | - | 0.184 |
Data synthesized from multiple sources.
The fusion of a triazole ring to the pyrazolo[4,3-e]pyrimidine scaffold and the introduction of thioglycoside moieties were found to be crucial for potent CDK2 inhibition and cytotoxic activity against cancer cell lines like MCF-7 and HCT-116.[4] Molecular docking studies suggest that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83.[4][5]
FLT3 and VEGFR2 Inhibition
Structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both implicated in acute myeloid leukemia (AML).[6][7]
Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives as FLT3 and VEGFR2 Inhibitors [6][7]
| Compound | Linker | R Group | MV4-11 (FLT3-ITD) GI50 (μM) | VEGFR2 IC50 (μM) |
| 1 | -NH- | 3-methoxyphenyl | >10 | >10 |
| 33 | -O- | 4-chloro-3-(trifluoromethyl)phenyl | 0.02 | 0.008 |
Data synthesized from multiple sources.
The optimization of a hit compound led to the identification of compound 33, which exhibited potent inhibition of both FLT3 and VEGFR2.[6][7] In vivo studies using an MV4-11 xenograft mouse model showed that this compound led to complete tumor regression.[6][7]
Breast Tumor Kinase (BRK/PTK6) Inhibition
Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of Breast Tumor Kinase (BRK/PTK6).[1] These compounds show potent biochemical inhibition of BRK with minimal cytotoxicity, making them promising candidates for targeting BRK-driven cancer progression.[1]
Table 3: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as BRK Inhibitors [1]
| Compound | R1 (pyrazole ring) | R2 (phenol ring) | BRK IC50 (μM) |
| 38 | H | 4-OH | 0.153 |
| 51 | - | - | nanomolar potency |
Data synthesized from multiple sources.
Systematic SAR studies identified that a hydroxyl group at the meta position of the phenol ring is necessary for maintaining BRK inhibition.[1] Compound 51 emerged as a lead candidate with nanomolar potency and significant anti-migratory and anti-invasive activity in triple-negative breast cancer cell lines.[1]
Microtubule Targeting Agents
A series of N1-methyl pyrazolo[4,3-d]pyrimidines have been designed and evaluated as inhibitors of tubulin polymerization, acting at the colchicine binding site.[8] These compounds have shown potent antiproliferative activity against various cancer cell lines, including multidrug-resistant phenotypes.[8]
Table 4: SAR of N1-Methyl Pyrazolo[4,3-d]pyrimidines as Tubulin Polymerization Inhibitors [8]
| Compound | Modifications | Tubulin Polymerization IC50 (μM) | MCF-7 GI50 (nM) |
| 9 | 2-chloro, 4'-OMe | 0.45 | <10 |
| 11 | Conformationally restricted analog of 9 | 0.42 | - |
| 12 | Conformationally restricted analog of 9 | 0.49 | - |
| 13 | - | 0.42 | - |
| 16 | 3'-F on phenyl ring of 9 | ~1 | - |
Data synthesized from multiple sources.
The SAR studies revealed that a 2-chloro substituent on the pyrazolo[4,3-d]pyrimidine scaffold and various substitutions on the phenyl ring significantly influence the antitubulin and antiproliferative activities.[8] Compound 9, in particular, demonstrated excellent potency with sub-nanomolar GI50 values against a majority of tumor cell lines in the NCI-60 panel and showed significant in vivo efficacy in a mouse xenograft model.[8]
Adenosine Receptor Antagonism
Pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and found to exhibit affinity for the adenosine A1 receptor.[2] The structure-activity relationship of these compounds was found to be parallel to that of a previously reported series of 1,3-dialkyl-8-phenylxanthines.[2]
A quantitative structure-activity relationship was developed, which successfully predicted the potencies of additional synthesized analogs.[2] This correlation suggests that the pyrazolo[4,3-d]pyrimidines and xanthines likely bind to the adenosine A1 receptor in a similar fashion.[2]
Experimental Protocols
General Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
The synthesis of the pyrazolo[4,3-d]pyrimidine core and its analogs typically involves multi-step reaction sequences. A general synthetic route is depicted below.
For specific examples, the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives often starts from a substituted pyrazole which is then cyclized.[1] Subsequent modifications, such as halogenation followed by nucleophilic substitution, allow for the introduction of various functional groups at different positions of the scaffold.[9][10] The synthesis of N1-methyl pyrazolo[4,3-d]pyrimidines involved alkylation of the pyrazolo scaffold, which resulted in two regioisomers that were then separated and characterized.[8]
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. For instance, the inhibitory effect on BRK/PTK6 was assessed in a biochemical assay at different concentrations to determine IC50 values.[1] Similarly, the potential of compounds to inhibit CDK2/cyclin A2 was tested through enzymatic inhibitory activity assays.[4] These assays often involve measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Cell-Based Assays
The anti-proliferative activity of the pyrazolo[4,3-d]pyrimidine analogs is evaluated in various cancer cell lines. Standard assays such as the MTT or MTS assay are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[8][11] For example, the cytotoxicity of CDK2 inhibitors was evaluated against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines.[4]
Tubulin Polymerization Assay
The effect of microtubule targeting agents on tubulin polymerization is assessed in vitro. This assay typically involves monitoring the increase in absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence of GTP. The concentration of the compound that inhibits the rate or extent of polymerization by 50% (IC50) is then determined.[8]
Signaling Pathways
The therapeutic effects of pyrazolo[4,3-d]pyrimidine analogs are mediated through their interaction with key signaling pathways. For instance, inhibitors of kinases like EGFR, FLT3, and VEGFR2 disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Microtubule targeting agents, on the other hand, interfere with the dynamics of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutic candidates. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective modulation of various biological targets. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for next-generation therapeutics based on this versatile heterocyclic core. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their preclinical promise into clinical success.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 11. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
GHS Classification and Acute Toxicity of Pyrazolo[4,3-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the GHS classification and acute toxicity of pyrazolo[4,3-d]pyrimidines and their isomers, pyrazolo[3,4-d]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry, with many derivatives being investigated as potent kinase inhibitors for therapeutic applications. Understanding their toxicity profile is crucial for the safe handling and development of these promising compounds.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While comprehensive GHS data for the entire pyrazolo[4,3-d]pyrimidine class is not available, information for some specific derivatives has been reported.
A notable example is 1H-Pyrazolo[3,4-d]pyrimidin-4-amine , a well-studied isomer. According to aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
For the parent compound 1H-Pyrazolo[4,3-d]pyrimidine , a safety data sheet indicates the following GHS classifications[1]:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
It is important to note that the classification may vary between different derivatives depending on their specific substitutions and impurities. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular pyrazolo[4,3-d]pyrimidine derivative they are handling.
Acute Toxicity Data
Quantitative acute toxicity data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are essential for assessing the potential immediate hazards of a substance. However, publicly available in vivo acute toxicity data for the pyrazolo[4,3-d]pyrimidine class is limited.
One study on new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors reported that the tested analogues showed "minimum values for oral rat acute toxicity (LD50)"[2][3][4]. Unfortunately, the specific LD50 values were not provided in the publication or its supplementary materials. This suggests that while acute toxicity testing has been conducted for some derivatives, the detailed results are not always published.
The RTECS database contains an entry for a pyrazolo[1,5-a]pyrimidine derivative, 1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide, with a reported oral LD50 in mice of >800 mg/kg[5]. While this is a different regioisomer, it provides some context for the acute toxicity of related pyrimidine structures.
Given the scarcity of in vivo data, in vitro cytotoxicity data (IC50 values) from studies on cancer cell lines are often used as an initial indicator of a compound's potential toxicity. Numerous studies have reported the IC50 values for various pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives against a wide range of cancer cell lines. For instance, novel N1-methyl pyrazolo[4,3-d]pyrimidines have shown potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range[6]. Another study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors reported IC50 values against MCF-7, HCT-116, and HepG-2 cell lines in the nanomolar to micromolar range[8]. While these values are not a direct measure of acute systemic toxicity, they are critical in the early stages of drug development for assessing potency and potential for off-target effects.
Experimental Protocols for Acute Toxicity Testing
The determination of acute toxicity is typically performed following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reproducibility and reliability of the data while adhering to animal welfare principles.
Acute Oral Toxicity Testing (Based on OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a commonly used method for determining the LD50 value with a reduced number of animals.
Principle: A single animal is dosed at a time. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. The dose progression follows a set interval.
Methodology:
-
Animals: Healthy, young adult rodents (rats are preferred) of a single sex (usually females) are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered orally via gavage in a single dose.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are more frequent on the first day.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
This test determines the acute toxicity of a substance applied to the skin.
Principle: The test substance is applied in a single dose to a group of experimental animals.
Methodology:
-
Animals: Young adult rats or rabbits with healthy, intact skin are used.
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.
-
Data Analysis: The LD50 is calculated if sufficient mortalities occur. If not, a limit dose is established.
Signaling Pathways and Mechanism of Toxicity
Many pyrazolo[4,3-d]pyrimidine derivatives exert their biological effects by acting as kinase inhibitors. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy. The diagram below illustrates a simplified experimental workflow for assessing the kinase inhibitory activity of a pyrazolo[4,3-d]pyrimidine derivative.
Caption: Workflow for determining the in vitro kinase inhibitory activity.
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is often targeted by pyrazolo[4,3-d]pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidines.
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold is a promising platform for the development of new therapeutics, particularly kinase inhibitors. While comprehensive acute toxicity data for this class of compounds is not yet widely available in the public domain, the existing GHS classifications for some derivatives highlight the potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. The lack of published LD50 values underscores the need for further research and data sharing to build a more complete toxicological profile for this important class of compounds. In the absence of in vivo data, in vitro cytotoxicity assays provide valuable preliminary information on the potential for adverse effects. Adherence to standardized experimental protocols, such as the OECD guidelines, is essential for generating reliable and comparable acute toxicity data to ensure the safe development and handling of novel pyrazolo[4,3-d]pyrimidine derivatives.
References
- 1. aksci.com [aksci.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. RTECS NUMBER-UR0726000-Chemical Toxicity Database [drugfuture.com]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 312959-24-3 | QPhos | Phosphoruses | Ambeed.com [ambeed.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Technical Guide to the Inhibition of Colchicine Binding by 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogs on tubulin polymerization and colchicine binding. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising pharmacophore in the development of novel microtubule targeting agents (MTAs). These compounds exert their anticancer effects by interacting with the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Core Findings at a Glance
Derivatives of the 1-methyl-1H-pyrazolo[4,3-d]pyrimidine core structure have demonstrated potent inhibition of tubulin polymerization and colchicine binding. Notably, the introduction of a chlorine atom at the 7-position, coupled with various substitutions on a phenyl ring at the 5-position, has yielded compounds with significant cytotoxic activity against a range of cancer cell lines. This guide will delve into the quantitative data, experimental methodologies, and the underlying molecular interactions that characterize this class of inhibitors.
Quantitative Data Summary
The following tables summarize the biological activity of a series of N1-methyl pyrazolo[4,3-d]pyrimidine derivatives, highlighting their efficacy as inhibitors of tubulin polymerization and their ability to compete with colchicine for its binding site on tubulin. The data is extracted from studies on analogs of the core compound of interest.[1]
Table 1: Inhibition of Tubulin Polymerization by Pyrazolo[4,3-d]pyrimidine Derivatives [1]
| Compound ID | R Group (at C5) | IC50 (µM) for Tubulin Polymerization |
| 9 | 4-methoxyphenyl | 0.45 |
| 11 | 3,4,5-trimethoxyphenyl | 0.42 |
| 12 | 3,4-dimethoxyphenyl | 0.49 |
| 13 | 4-ethoxyphenyl | 0.42 |
| 14 | 4-isopropoxyphenyl | ~1 |
| 15 | 4-(benzyloxy)phenyl | ~1 |
| 16 | 3-fluoro-4-methoxyphenyl | ~1 |
| CA-4 (Combretastatin A-4) | (reference compound) | 0.54 |
Table 2: Inhibition of [3H]Colchicine Binding by Pyrazolo[4,3-d]pyrimidine Derivatives [1]
| Compound ID | R Group (at C5) | % Inhibition at 5 µM | % Inhibition at 0.5 µM |
| 9 | 4-methoxyphenyl | 98 | 85 |
| 13 | 4-ethoxyphenyl | 99 | 88 |
| 14 | 4-isopropoxyphenyl | 85 | Not Reported |
| 16 | 3-fluoro-4-methoxyphenyl | 97 | 77 |
| CA-4 (Combretastatin A-4) | (reference compound) | Not Reported | Not Reported |
Note: The specific compound this compound was part of a broader study on this class of molecules. The tables represent data for key analogs from this series, where the core scaffold is this compound with substitutions at the 5-position.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the biological activity of the pyrazolo[4,3-d]pyrimidine derivatives.
Inhibition of Tubulin Polymerization Assay
This assay quantifies the ability of a test compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).
-
A GTP stock solution is prepared in the same buffer.
-
Test compounds and a positive control (e.g., colchicine) are dissolved in DMSO to create stock solutions, which are then diluted in buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
Tubulin, GTP, and the test compound (or vehicle control) are combined in each well on ice.
-
The plate is then transferred to a spectrophotometer pre-warmed to 37°C.
-
The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60-90 minutes).
-
-
Data Analysis:
-
The absorbance values are plotted against time to generate polymerization curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
-
Inhibition of [3H]Colchicine Binding Assay
This competitive binding assay determines the ability of a test compound to displace radiolabeled colchicine from its binding site on tubulin.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing purified tubulin, the test compound at various concentrations, and a fixed concentration of [³H]colchicine in a suitable buffer.
-
A control reaction is prepared with [³H]colchicine and tubulin in the absence of the test compound.
-
-
Incubation:
-
The reaction mixtures are incubated to allow for binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The protein-bound [³H]colchicine is separated from the unbound radioligand. This can be achieved through methods such as gel filtration or by adsorbing the protein onto activated charcoal, which is then removed by centrifugation.
-
-
Quantification:
-
The amount of radioactivity in the supernatant (representing the bound [³H]colchicine) is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of [³H]colchicine binding is calculated for each concentration of the test compound relative to the control.
-
Visualizing the Process
The following diagrams illustrate the experimental workflows and the proposed mechanism of action.
References
Methodological & Application
Synthetic Route for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The synthetic route described herein is a robust three-step process commencing with the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, followed by cyclization to 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and culminating in the chlorination to yield the final product. This guide offers comprehensive methodologies, quantitative data, and visual workflows to facilitate its replication in a laboratory setting.
Introduction
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows compounds bearing this core to interact with a wide range of biological targets, most notably protein kinases.[1][2] The title compound, this compound, serves as a crucial building block for the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[3][4] The presence of a reactive chlorine atom at the 7-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The process begins with the formation of a substituted pyrazole, which is then cyclized to form the pyrazolo[4,3-d]pyrimidinone core, followed by a final chlorination step.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
This initial step involves the construction of the pyrazole ring system. The reaction utilizes (ethoxymethylene) ethyl cyanoacetate and methylhydrazine as starting materials.
Protocol:
-
To a solution of (ethoxymethylene) ethyl cyanoacetate (1 equivalent) in toluene, add a 40% aqueous solution of methylhydrazine (1.1 equivalents) dropwise at a temperature maintained between 20-25 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.[5]
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to 10 °C to induce precipitation.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to yield 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
-
The ester is then converted to the amide by heating with aqueous ammonia in a sealed vessel.
| Parameter | Value | Reference |
| Starting Materials | (Ethoxymethylene) ethyl cyanoacetate, 40% Methylhydrazine solution | [5] |
| Solvent | Toluene | [5] |
| Reaction Temperature | 20-25 °C (addition), Reflux (cyclization) | [5] |
| Reaction Time | 1-3 hours (initial), 2 hours (reflux) | [5] |
| Typical Yield | Not explicitly stated for the carboxamide, but the ester formation is high yielding. |
Step 2: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
The second step involves the cyclization of the aminopyrazole carboxamide with urea to form the pyrazolo[4,3-d]pyrimidinone ring system.
Protocol:
-
A mixture of 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1 equivalent) and urea (2-5 equivalents) is heated at 180-220 °C for 2-4 hours.[6]
-
The reaction can be carried out neat or in a high-boiling solvent such as diphenyl ether.
-
Upon cooling, the solidified reaction mass is triturated with a suitable solvent like ethanol or hot water to remove excess urea.
-
The solid product is collected by filtration, washed with the solvent, and dried to afford 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
| Parameter | Value | Reference |
| Starting Materials | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide, Urea | [6] |
| Reaction Temperature | 180-220 °C | [6] |
| Reaction Time | 2-4 hours | [6] |
| Typical Yield | ~80% | [7] |
Step 3: Synthesis of this compound
The final step is the chlorination of the pyrazolo[4,3-d]pyrimidinone using phosphorus oxychloride (POCl₃).
Protocol:
-
A suspension of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) is heated to reflux.[8]
-
A catalytic amount of an organic base such as N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
The reaction is monitored by TLC or LCMS until completion (typically 2-6 hours).
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound.
| Parameter | Value | Reference |
| Reagent | Phosphorus oxychloride (POCl₃) | [8] |
| Catalyst (optional) | N,N-Dimethylaniline or Pyridine | [9] |
| Reaction Temperature | Reflux | [8] |
| Reaction Time | 2-6 hours | |
| Typical Yield | 70-90% |
Applications and Significance
This compound is a valuable intermediate in drug discovery due to the versatility of the pyrazolo[4,3-d]pyrimidine scaffold. Its primary application lies in the synthesis of kinase inhibitors. The chlorine atom at the 7-position is a key functional handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the target molecules.
Figure 2: Application workflow of this compound in drug discovery.
This intermediate has been utilized in the development of inhibitors for a range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.[4]
-
Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[10]
-
Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies.
The ability to readily diversify the 7-position of the pyrazolo[4,3-d]pyrimidine core makes this compound a cornerstone for building libraries of potential drug candidates for high-throughput screening and lead optimization.
Conclusion
The synthetic route detailed in this document provides a reliable and efficient method for the preparation of this compound. The protocols are based on established chemical transformations and can be readily implemented in a standard laboratory setting. The strategic importance of this intermediate in the synthesis of kinase inhibitors underscores its value to the drug discovery and development community.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation of Unsymmetrically Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The regioselective N-methylation of unsymmetrically substituted pyrazoles is a critical transformation in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The pyrazole nucleus, with its two adjacent nitrogen atoms (N1 and N2), presents a significant challenge in achieving selective methylation, as traditional methods often yield a mixture of N1 and N2 regioisomers that can be difficult to separate.[1][3] This document provides detailed protocols and application notes on modern strategies to achieve high regioselectivity in the N-methylation of these important heterocyclic scaffolds.
Challenges in Regioselective N-Methylation
The primary challenge in the N-methylation of unsymmetrically substituted pyrazoles lies in controlling the site of methylation. The similar reactivity of the two nitrogen atoms frequently leads to the formation of both N1- and N2-methylated isomers.[1][3] Traditional methylating agents, such as methyl iodide and dimethyl sulfate, are known to provide poor selectivity.[1][3] The ratio of the resulting regioisomers is influenced by several factors, including:
-
Steric Hindrance: Substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, thereby directing methylation to the less hindered position.[3]
-
Electronic Effects: The electronic properties of the substituents can modulate the nucleophilicity of the adjacent nitrogen atoms.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 isomer ratio.[3]
To address these challenges, several advanced strategies have been developed to achieve high regioselectivity.
Strategies for Highly Regioselective N-Methylation
-
Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes as "masked" methylating reagents has emerged as a highly effective method for achieving excellent N1-selectivity (often >90%).[1][3][4][5] These reagents introduce a sterically demanding group that preferentially alkylates the less hindered N1 position. A subsequent protodesilylation step then reveals the methyl group.[1]
-
Biocatalysis: Engineered enzymes, such as methyltransferases, offer exceptional regioselectivity (often >99%) for pyrazole methylation.[3][6] This method provides a green and highly specific alternative to traditional chemical methods.[6]
-
Protecting Group Strategies: In some cases, one of the nitrogen atoms can be selectively protected to direct methylation to the other nitrogen. This is followed by a deprotection step to yield the desired N-methylated pyrazole.[3]
Experimental Protocols
Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This protocol is based on the use of a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1][3]
Materials:
-
Unsymmetrically substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)[3]
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2-1.5 equiv)[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 equiv)[1]
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
N-Alkylation:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole.
-
Dissolve the pyrazole in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.[3]
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the silylated intermediate should be observed.[1]
-
-
Protodesilylation:
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[3]
-
Data Presentation
Table 1: Comparison of Regioselectivity for Different N-Methylation Methods
| Pyrazole Substrate | Methylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Reference |
| 3-Phenyl-1H-pyrazole | Methyl Iodide | K₂CO₃ | DMSO | 3:1 | [1] |
| 3-Phenyl-1H-pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS, then TBAF/H₂O | THF/DMSO | 93:7 | [1] |
| 3-(p-Tolyl)-1H-pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS, then TBAF/H₂O | THF/DMSO | >99:1 | [1] |
| 3-(4-Methoxyphenyl)-1H-pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS, then TBAF/H₂O | THF/DMSO | >99:1 | [1] |
| 3-(Pyridin-3-yl)-1H-pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS, then TBAF/H₂O | THF/DMSO | >99:1 | [1] |
| 4-Bromo-3-phenyl-1H-pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS, then TBAF/H₂O | THF/DMSO | 93:7 | [1] |
| Various Imidazoles, Benzimidazoles, Indazoles | Iodomethane | Engineered Methyltransferases | Aqueous Buffer | up to >99:1 | [6] |
Visualizations
Caption: General workflow for the N-methylation of unsymmetrically substituted pyrazoles.
Caption: Two-step protocol for N1-selective methylation using a masked silylmethyl reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its closely related analogs in cancer cell line research. The protocols detailed below are based on established methodologies for evaluating pyrazolo[4,3-d]pyrimidine derivatives as potential anticancer agents.
Introduction
The pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent antitumor effects. Derivatives of this scaffold have been shown to target various key components of cell proliferation and survival pathways. This document focuses on the application of N1-methylated pyrazolo[4,3-d]pyrimidines, with a particular emphasis on chloro-substituted analogs, in cancer cell line studies. These compounds have emerged as promising microtubule targeting agents, exhibiting potent anti-proliferative activity against a broad range of cancer cell lines, including those with multidrug resistance.[1]
Mechanism of Action
N1-methylated pyrazolo[4,3-d]pyrimidine derivatives, such as the 5-chloro analog (Compound 9), have been identified as potent inhibitors of tubulin polymerization.[1] They bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and cell division. This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Notably, these compounds have demonstrated efficacy in circumventing drug resistance mediated by βIII-tubulin overexpression and P-glycoprotein (Pgp).[1]
Data Presentation
The anti-proliferative activity of a representative N1-methyl-5-chloro-pyrazolo[4,3-d]pyrimidine derivative (Compound 9) has been evaluated against a panel of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.[1]
| Cell Line | Cancer Type | GI50 (nM)[1] |
| Leukemia | ||
| CCRF-CEM | Leukemia | 8.44 |
| K-562 | Leukemia | 7.97 |
| MOLT-4 | Leukemia | 6.64 |
| RPMI-8226 | Leukemia | 7.18 |
| SR | Leukemia | 6.33 |
| NSCLC | ||
| A549/ATCC | Non-Small Cell Lung | 8.16 |
| EKVX | Non-Small Cell Lung | 8.18 |
| HOP-62 | Non-Small Cell Lung | 7.97 |
| HOP-92 | Non-Small Cell Lung | 7.54 |
| NCI-H226 | Non-Small Cell Lung | 9.09 |
| NCI-H23 | Non-Small Cell Lung | 8.13 |
| NCI-H322M | Non-Small Cell Lung | 7.99 |
| NCI-H460 | Non-Small Cell Lung | 4.52 |
| NCI-H522 | Non-Small Cell Lung | 14.43 |
| Colon | ||
| COLO 205 | Colon Cancer | 7.74 |
| HCT-116 | Colon Cancer | 8.01 |
| HCT-15 | Colon Cancer | 8.84 |
| HT29 | Colon Cancer | 8.52 |
| KM12 | Colon Cancer | 7.91 |
| SW-620 | Colon Cancer | 8.14 |
| CNS | ||
| SF-268 | CNS Cancer | 8.56 |
| SF-295 | CNS Cancer | 8.11 |
| SF-539 | CNS Cancer | 8.09 |
| SNB-19 | CNS Cancer | 8.23 |
| SNB-75 | CNS Cancer | 8.05 |
| U251 | CNS Cancer | 8.09 |
| Melanoma | ||
| LOX IMVI | Melanoma | 8.19 |
| MALME-3M | Melanoma | 8.11 |
| M14 | Melanoma | 8.24 |
| SK-MEL-2 | Melanoma | 8.65 |
| SK-MEL-28 | Melanoma | 9.09 |
| SK-MEL-5 | Melanoma | 8.19 |
| UACC-257 | Melanoma | 8.11 |
| UACC-62 | Melanoma | 8.14 |
| Ovarian | ||
| IGROV1 | Ovarian Cancer | 8.14 |
| OVCAR-3 | Ovarian Cancer | 8.33 |
| OVCAR-4 | Ovarian Cancer | 8.19 |
| OVCAR-5 | Ovarian Cancer | 11.76 |
| OVCAR-8 | Ovarian Cancer | 14.69 |
| NCI/ADR-RES | Ovarian Cancer | 8.24 |
| SK-OV-3 | Ovarian Cancer | 13.93 |
| Renal | ||
| 786-0 | Renal Cancer | 7.84 |
| A498 | Renal Cancer | 8.63 |
| ACHN | Renal Cancer | 8.44 |
| CAKI-1 | Renal Cancer | 8.78 |
| RXF 393 | Renal Cancer | 8.24 |
| SN12C | Renal Cancer | 8.16 |
| TK-10 | Renal Cancer | 8.11 |
| UO-31 | Renal Cancer | 8.13 |
| Prostate | ||
| PC-3 | Prostate Cancer | 10.73 |
| DU-145 | Prostate Cancer | 8.89 |
| Breast | ||
| MCF7 | Breast Cancer | 8.24 |
| MDA-MB-231/ATCC | Breast Cancer | 8.11 |
| HS 578T | Breast Cancer | 8.13 |
| BT-549 | Breast Cancer | 24.12 |
| T-47D | Breast Cancer | 16.44 |
| MDA-MB-468 | Breast Cancer | 9.09 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or analog) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the GI50/IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of the test compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound and control (e.g., colchicine)
-
96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and tubulin on ice.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is proportional to the rate of increase in absorbance.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound and its analogs represent a promising class of anticancer agents with a clear mechanism of action involving the disruption of microtubule dynamics. The protocols provided here offer a robust framework for the in vitro evaluation of these compounds in various cancer cell lines. Further studies, including in vivo xenograft models, are warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for the Chlorination of Pyrazolo[3,4-d]pyrimidines using Phosphorus Oxychloride (POCl₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the chlorination of hydroxylated pyrazolo[3,4-d]pyrimidines, converting them into their chloro-derivatives using phosphorus oxychloride (POCl₃). This transformation is a critical step in the synthesis of a wide array of biologically active molecules, as the resulting chloro-substituted pyrazolopyrimidines serve as versatile intermediates for further functionalization, particularly through nucleophilic substitution reactions. The protocol described herein is a compilation of established methodologies, emphasizing safety, efficiency, and broad applicability.
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric with purines, making them privileged scaffolds in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The introduction of a chlorine atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system is a key synthetic strategy. This is most commonly achieved by treating the corresponding pyrazolo[3,4-d]pyrimidin-4-one with a chlorinating agent, of which phosphorus oxychloride (POCl₃) is the most widely used due to its effectiveness and reliability. The chlorination reaction proceeds by converting the hydroxyl group of the pyrimidinone tautomer into a better leaving group, which is subsequently displaced by a chloride ion. This application note provides a comprehensive protocol for this important transformation.
Data Presentation
The efficiency of the chlorination reaction can be influenced by various factors, including the specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, the presence of a base, reaction temperature, and reaction time. The following table summarizes representative quantitative data from the literature for the chlorination of various pyrazolo[3,4-d]pyrimidine precursors.
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ (reflux) | 18 h | 65 | [1] |
| 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃, Trimethylamine (TMA) | 8 h | - | [2] |
| 1-Aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | POCl₃ (reflux) | - | - | [3] |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃, 106°C | 6 h | - | [4] |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃, N,N-Dimethylaniline, 110-120°C | 4 h | 66 | [5] |
Note: The yield is highly dependent on the specific substrate and reaction conditions. The table provides examples from the literature; optimization may be required for new substrates.
Experimental Protocol
This protocol describes a general procedure for the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride.
Materials:
-
Pyrazolo[3,4-d]pyrimidin-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
Optional: Tertiary amine base (e.g., N,N-dimethylaniline, pyridine, or triethylamine)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (or nitrogen/argon inlet)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Have a suitable quenching agent (e.g., a container of ice) readily available before starting the reaction.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[3,4-d]pyrimidin-4-one starting material.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. Typically, POCl₃ is used as both the reagent and the solvent. For a solvent-free approach, equimolar amounts of POCl₃ and the substrate can be used, often in the presence of a base like pyridine, and heated in a sealed reactor.[6][7][8]
-
Optional Addition of Base: If required by the specific substrate, a tertiary amine base such as N,N-dimethylaniline or pyridine can be added to the reaction mixture. The base can help to neutralize the HCl generated during the reaction.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 106 °C). The reaction is typically heated for several hours (e.g., 6-18 hours), and the progress can be monitored by Thin Layer Chromatography (TLC).[1][4]
-
Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully , pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation.
-
Neutralization: Once the initial exothermic reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral to slightly basic (pH 7-8). This may result in the precipitation of the product.
-
Isolation of Product:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then dry it under vacuum.
-
If no precipitate forms or for further purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the chlorination of pyrazolo[3,4-d]pyrimidines using POCl₃.
References
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Polymerization Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] They play a crucial role in various essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their physiological roles.[1] Consequently, tubulin has emerged as a key target for the development of anticancer drugs.[2] Compounds that interfere with tubulin polymerization dynamics can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.[3]
The in vitro tubulin polymerization assay is a primary method for identifying and characterizing novel compounds that modulate microtubule dynamics.[1] This assay monitors the assembly of purified tubulin into microtubules over time, which can be measured by changes in light scattering (turbidity) or fluorescence.[2][4] This application note provides a detailed protocol for conducting a tubulin polymerization inhibition assay, including data analysis and troubleshooting.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the assembly of tubulin dimers into microtubules can be monitored by observing the increase in turbidity or fluorescence of a solution.[3] The polymerization process is initiated by raising the temperature to 37°C in the presence of GTP.[1][5] The typical polymerization curve is sigmoidal and consists of three phases:
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small oligomers that act as nuclei for polymerization.[3][6]
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.[3][6]
-
Steady-State (Plateau Phase): A phase where the rate of polymerization is balanced by the rate of depolymerization, resulting in a constant microtubule mass.[3][6]
Inhibitors of tubulin polymerization will alter the kinetics of this process, typically by decreasing the rate and extent of polymerization.[3] Conversely, enhancers of polymerization will increase the rate and extent of microtubule formation.[1] This can be quantified by measuring changes in the lag time, the maximum velocity (Vmax), and the final polymer mass.[3]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the tubulin polymerization signaling pathway and the general experimental workflow for the inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Chlorinated Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) reactions of chlorinated pyrazolopyrimidines are a fundamental tool in medicinal chemistry for the synthesis of diverse libraries of bioactive compounds. The electron-deficient pyrazolopyrimidine core, activated by one or more chlorine atoms, readily undergoes substitution with a variety of nucleophiles. This allows for the strategic introduction of functional groups to modulate the pharmacological properties of the resulting molecules. Pyrazolopyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, including PI3K, CSF-1R, and CDK2, making them a valuable scaffold in drug discovery programs targeting cancer and other diseases.
These application notes provide an overview of SNAr reactions on chlorinated pyrazolopyrimidines, including tabulated quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: SNAr Reactions of Chlorinated Pyrazolopyrimidines
The following tables summarize quantitative data for representative SNAr reactions on chlorinated pyrazolopyrimidine scaffolds.
| Entry | Chlorinated Pyrazolopyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃ | Acetone | Room Temp | 1.5 | 4-((5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [1] |
| 2 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine | Ethanol | Reflux | 3 | Mono-substituted amino pyrimidines | Moderate | [2] |
| 3 | 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃ | Acetone | Room Temp | 1.5 | 2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | 92 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-((5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine)[1]
This protocol describes the selective mono-amination of a dichlorinated pyrazolopyrimidine.
Materials:
-
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
To this suspension, add morpholine (1.1 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-((5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine).
Protocol 2: General Procedure for SNAr Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[2]
This protocol outlines a general method for the mono-amination of a dichlorinated pyrimidine.
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Amine of choice (e.g., aliphatic, cyclic, aromatic)
-
Triethylamine (TEA)
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL).
-
Add the desired amine (1.0 mmol) and triethylamine (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the mono-aminated product.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways where pyrazolopyrimidine derivatives have shown inhibitory activity.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Novel Pyrazolo[4,3-d]pyrimidine Derivatives for Acute Lung Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute inflammatory responses in the lungs, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and respiratory failure.[1][2] The inflammatory cascade in ALI is complex, involving various signaling pathways and the release of pro-inflammatory cytokines.[2][3] Recent research has identified the pyrazolo[4,3-d]pyrimidine scaffold as a promising pharmacophore for the development of novel therapeutic agents against ALI.[4][5] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel pyrazolo[4,3-d]pyrimidine derivatives as potential treatments for acute lung injury.
Design Rationale
The design of novel pyrazolo[4,3-d]pyrimidine derivatives targets key inflammatory pathways implicated in ALI. The core scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5][6] Modifications to this scaffold are aimed at enhancing inhibitory activity against pro-inflammatory cytokine production and modulating specific signaling pathways, such as the Toll-like receptor 4 (TLR4)/p38 pathway, which plays a crucial role in the inflammatory response to lipopolysaccharide (LPS), a common trigger of ALI.[4][7]
Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
The synthesis of the target pyrazolo[4,3-d]pyrimidine derivatives can be achieved through a multi-step process. A general synthetic route is outlined below, based on established methodologies.[8][9]
General Synthetic Scheme
Caption: General synthetic route for pyrazolo[4,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of a Lead Compound (e.g., Compound 4e)
This protocol describes the synthesis of a representative pyrazolo[4,3-d]pyrimidine derivative, compound 4e, which has shown significant anti-inflammatory activity.[4][9]
Materials:
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Phosphorus oxychloride (POCl3)
-
Appropriate amine derivative
-
Isopropyl alcohol (IPA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Amide Coupling: Dissolve the substituted carboxylic acid in a suitable solvent. Add EDCI, HOBt, and TEA, and stir the mixture at room temperature for 18 hours.[8]
-
Step 2: Cyclization: Add NaOEt and EtOH to the reaction mixture and reflux for 8-10 hours to form the pyrimidine ring.[8]
-
Step 3: Chlorination: Treat the product from Step 2 with POCl3 and reflux for 8 hours to introduce a chlorine atom, creating a reactive intermediate.[8]
-
Step 4: Amination: React the chlorinated intermediate with the desired amine derivative in IPA under reflux to yield the final target compound.[8]
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as NMR and mass spectrometry.[5]
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity
This protocol details the assessment of the inhibitory effects of the synthesized compounds on the production of pro-inflammatory mediators in a cellular model of inflammation.
Cell Line: RAW264.7 murine macrophage cell line.
Materials:
-
Synthesized pyrazolo[4,3-d]pyrimidine derivatives
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 1.25, 2.5, 5, 10 μM) for 1 hour.[10]
-
LPS Stimulation: Induce an inflammatory response by adding LPS (0.5 μg/mL) to the wells and incubate for 24 hours.[10]
-
Measurement of NO, TNF-α, and IL-6:
-
NO: Measure the nitrite concentration in the culture supernatant using the Griess Reagent assay according to the manufacturer's instructions.[10]
-
TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
-
Cell Viability: Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed inhibitory effects are not due to cell death.[10]
Protocol 3: In Vivo Evaluation in a Murine Model of Acute Lung Injury
This protocol describes the evaluation of the therapeutic efficacy of a lead compound in a mouse model of LPS-induced ALI.
Animal Model: C57BL/6 mice.
Materials:
-
Lead pyrazolo[4,3-d]pyrimidine compound (e.g., compound 4e)
-
Lipopolysaccharide (LPS)
-
Saline solution
-
Anesthetics
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
ALI Induction: Induce ALI by intranasal or intraperitoneal administration of LPS.[11][12]
-
Compound Administration: Administer the lead compound (e.g., intraperitoneally) at a predetermined dose and time point relative to LPS challenge.
-
Sample Collection: At a specified time post-LPS challenge (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis of BAL Fluid:
-
Cell Count: Determine the total and differential cell counts in the BAL fluid.
-
Protein Concentration: Measure the total protein concentration as an indicator of vascular permeability.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
-
Histopathological Analysis: Fix, embed, and section the lung tissue. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the extent of lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
Data Presentation
The quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | NO Inhibition IC50 (μM)[4][7][12] | TNF-α Inhibition IC50 (μM)[4][7][12] | IL-6 Inhibition IC50 (μM)[4][7][12] |
| 4e | 2.64 | 5.63 | 4.38 |
| Positive Control 1 | Value | Value | Value |
| Positive Control 2 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: In Vivo Efficacy of Lead Compound in LPS-Induced ALI Model
| Treatment Group | Total Cells in BAL Fluid (x10^5) | Protein in BAL Fluid (mg/mL) | TNF-α in BAL Fluid (pg/mL) | IL-6 in BAL Fluid (pg/mL) |
| Control | ||||
| LPS | ||||
| LPS + Compound 4e (dose) | ||||
| LPS + Dexamethasone |
Signaling Pathway and Experimental Workflow Diagrams
TLR4/p38 Signaling Pathway in Acute Lung Injury
Caption: TLR4/p38 signaling pathway in ALI.[4][7]
Experimental Workflow for Evaluation of Novel Compounds
Caption: Experimental workflow for compound evaluation.
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics for acute lung injury. The protocols and data presented here provide a comprehensive guide for researchers in the field to design, synthesize, and evaluate new derivatives with improved efficacy. The lead compound 4e, with its potent inhibitory effects on pro-inflammatory cytokine production via the TLR4/p38 signaling pathway, serves as an excellent candidate for further preclinical development.[4][9] Future studies should focus on optimizing the pharmacokinetic and safety profiles of these promising compounds.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. Transcription factor-mediated signaling pathways’ contribution to the pathology of acute lung injury and acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and potential therapeutic targets in acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Design and synthesis of novel pyrazolo[4,3- d]pyrimidines as potential therapeutic agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Purification and Characterization of Pyrazolo[4,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and characterization of pyrazolo[4,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, including their use as kinase inhibitors for cancer therapy and as agents for treating anemia.[1][2] The following protocols and data are essential for ensuring the identity, purity, and structural integrity of these compounds in a drug discovery and development setting.
Purification Methods
The purification of newly synthesized pyrazolo[4,3-d]pyrimidines is critical to remove impurities, starting materials, and byproducts. The choice of method depends on the scale of the synthesis and the physicochemical properties of the target compound.
Column Chromatography
Column chromatography is a standard method for the purification of pyrazolo[4,3-d]pyrimidine derivatives on a laboratory scale.
Protocol:
-
Stationary Phase Selection: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the polarity of the target compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with visualization under UV light (254 nm).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Recrystallization
For crystalline pyrazolo[4,3-d]pyrimidines, recrystallization is an effective method for achieving high purity.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Characterization Techniques
Once purified, the identity and structure of the pyrazolo[4,3-d]pyrimidine derivatives must be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 600 MHz spectrometer. Two-dimensional techniques like HMQC and HMBC can be used for unambiguous assignment of proton and carbon signals.[3]
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| (E)-N-(4-bromophenyl)-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | CDCl₃ | 1.02-1.10 (m, 3H, CH₃), 1.87-1.97 (m, 2H, CH₂), 3.01-3.07 (m, 2H, CH₂), 4.29 (s, 3H, NCH₃), 7.23-7.58 (m, ArH), 7.69-7.79 (m, ArH) | 14.1, 22.3, 27.7, 34.7, 38.9, 41.8, 120.6, 121.0, 127.3, 128.2, 128.7, 129.0, 130.6, 131.9, 135.4, 136.8, 137.9, 143.1, 145.7, 149.0, 157.7 | [4] |
| 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | DMSO-d₆ | 2.40 (s, 3H), 4.71-4.89 (2m, 2H), 5.60-5.64 (m, 1H), 7.30-7.41 (m, 5H), 7.47-7.49 (m, 2H), 7.56-7.58 (m, 2H), 7.67 (br s, 1H), 10.02 (s, 1H) | 14.37, 53.78, 60.10, 98.57, 125.01, 126.41, 127.44, 127.79, 128.79, 129.09, 129.87, 131.67, 132.21, 134.71, 137.98, 153.98, 155.07, 169.67 | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺ or [M]⁺ and analyze the fragmentation pattern to support the proposed structure.
Table 2: Representative Mass Spectrometry Data for Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| (E)-N-(4-bromophenyl)-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | ESI | 476.1444 | 476.1448 | [4] |
| (E)-N1-(1-Methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)benzene-1,4-diamine | ESI | 385.2135 | 385.2131 | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of pyrazolo[4,3-d]pyrimidine derivatives and for monitoring reaction progress.
Protocol:
-
System Preparation: Use a reverse-phase C18 column and a mobile phase typically consisting of a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Method Development: Optimize the mobile phase composition (isocratic or gradient elution), flow rate (typically 1 mL/min), and detector wavelength (based on the compound's UV absorbance maximum).
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by the percentage of the area of the main peak relative to the total peak area.
Table 3: Example HPLC Purity Analysis
| Compound | Column | Mobile Phase | Flow Rate | Detection | Purity (%) |
| Pyrazolo[3,4-d]pyrimidine Prodrug | C18 | Water/Acetonitrile Gradient | 1.0 mL/min | UV/LC-MS | >95% |
Note: Specific HPLC conditions for pyrazolo[4,3-d]pyrimidines are often developed on a case-by-case basis. The data in Table 3 is representative of a typical analysis for related compounds.[6]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and solid-state conformation.
Protocol:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[7][8]
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of pyrazolo[4,3-d]pyrimidine derivatives.
Signaling Pathway Inhibition
Pyrazolo[4,3-d]pyrimidines and their isomers have been extensively studied as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below shows a simplified representation of a generic kinase signaling pathway and the point of inhibition by a pyrazolo[4,3-d]pyrimidine derivative.
References
- 1. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 8. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pyrazolo[4,3-d]pyrimidine Scaffold for Novel Microtubule Targeting Agents
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-<i>d</i>]pyrimidines: A novel scaffold for microtubule-targeting agents (MTAs) [morressier.com]
- 4. researchgate.net [researchgate.net]
Safety Precautions and Handling Procedures for Chlorinated Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of chlorinated heterocyclic compounds. These compounds are integral to various research and development activities, particularly in medicinal chemistry and drug discovery. However, their inherent reactivity and potential toxicity necessitate stringent safety measures. Adherence to the following guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
Chlorinated heterocyclic compounds represent a broad class of molecules with diverse physicochemical properties and toxicological profiles. The introduction of chlorine atoms can significantly alter the biological activity and hazards associated with the parent heterocycle. Many chlorinated compounds are toxic, and some are classified as carcinogenic.[1] Therefore, a thorough risk assessment must be conducted before handling any new or unfamiliar chlorinated heterocyclic compound.[2]
Key Hazards:
-
Toxicity: Can be harmful if swallowed, inhaled, or in contact with skin.[3] Acute and chronic health effects may include organ damage (liver, kidneys), skin and eye irritation, and potential carcinogenicity.[1][4]
-
Reactivity: Can react violently with incompatible materials such as strong oxidizing agents and strong acids.[5] Chlorination reactions are often exothermic and can pose a risk of thermal runaway if not properly controlled.[2][6]
-
Environmental Hazards: Many chlorinated organic compounds are persistent in the environment and can be toxic to aquatic life.[4][7]
A risk assessment should evaluate the specific hazards of the compound, the scale of the experiment, and the experimental conditions to determine the necessary control measures.[8][9]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for representative chlorinated heterocyclic compounds. It is important to note that the absence of data does not imply a lack of toxicity.[10] All new compounds should be handled as if they are highly toxic.
| Compound | CAS Number | Test Species | Route of Administration | LD50 Value | Reference |
| 2-Chloropyridine | 109-09-1 | Rat | Oral | 342 mg/kg | [1] |
| Rabbit | Dermal | < 200 mg/kg | [1] | ||
| Mouse | Intraperitoneal | 130 mg/kg | [1] | ||
| 3-Chloropyridine | 626-60-8 | Mouse | Intraperitoneal | 235 mg/kg | [11] |
| Chloroquine | 54-05-7 | Adult Human (estimated) | Oral | 2.5 - 6 g (lethal dose) | [12] |
| Child (estimated) | Oral | 0.75 - 1 g (lethal dose) | [12] | ||
| Quinoline | 91-22-5 | Rat | Oral | 262 - 460 mg/kg | |
| Rabbit | Dermal | 590 mg/kg | [13] | ||
| 5-chloro-3-ethyl-2-methyl-1H-indole | N/A | (Extrapolated) | Oral | Category 4 (Harmful if swallowed) |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[14][15][16] Lower LD50 values indicate higher toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling chlorinated heterocyclic compounds.[11] The specific level of PPE should be determined by the risk assessment.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][17] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][17] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A fully fastened laboratory coat. A flame-retardant coat is recommended.[3][17] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation.[3][18] For emergencies or situations with a high risk of aerosol generation, a respirator may be necessary. | Minimizes inhalation of dust, vapors, or aerosols. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All manipulations of solid chlorinated heterocyclic compounds and the preparation of their solutions should be performed in a certified chemical fume hood.[18][17]
-
Ventilation: Good general laboratory ventilation is essential to prevent the accumulation of flammable or toxic vapors.[19]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[11][17]
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain chemical stability.
General Handling:
-
Avoid creating dust when handling solid compounds.[18]
-
Use appropriate tools, such as spatulas, for transfers.[18]
-
Wash hands thoroughly after handling, even if gloves were worn.[18]
-
Do not eat, drink, or smoke in the laboratory.[18]
Storage:
-
Store compounds in tightly sealed, clearly labeled containers.[17] Amber glass is recommended to protect from light.[17]
-
Store in a cool, dry, and well-ventilated area.[17]
-
Segregate from incompatible materials, such as strong oxidizing agents.[5][17]
-
Follow manufacturer's recommendations for long-term storage temperatures.[17]
Experimental Protocols
The following are examples of experimental protocols involving chlorinated heterocyclic compounds, emphasizing the necessary safety precautions.
Synthesis of 2-Chloropyridine-N-oxide
This protocol is adapted from a literature procedure and should be performed by trained personnel in a controlled laboratory setting.[3][19][20]
Materials:
-
2-Chloropyridine
-
Hydrogen peroxide (30%)
-
Tungstic acid
-
Concentrated sulfuric acid
-
Distilled water
-
Four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood.
-
Charging the Reactor: To the four-necked flask, add 2-chloropyridine (25 mL), distilled water (28 mL), concentrated sulfuric acid (1.1 mL), and tungstic acid (2.2 g).[3]
-
Initiating the Reaction: Begin stirring the mixture and heat the water bath to the desired reaction temperature (e.g., 70-80 °C).[3]
-
Addition of Oxidant: Slowly add hydrogen peroxide (30 mL) to the reaction mixture via the addition funnel.[3] Monitor the internal temperature and control the addition rate to prevent an uncontrolled exotherm.
-
Reaction Monitoring: Maintain the reaction at the set temperature for the specified time (e.g., 12 hours), monitoring the progress by a suitable analytical method (e.g., TLC, GC-MS).[3]
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture. For example, a calcium hydroxide emulsion can be used to adjust the pH to 6-7, which also precipitates the tungstic acid catalyst as calcium tungstate.[3]
-
Isolation: Filter the mixture to remove the catalyst. The product can then be isolated from the filtrate, for example, by forming the hydrochloride salt and removing the water by vacuum distillation.[3]
General Protocol for Chlorination of a Heterocycle with POCl₃
This protocol is a general guideline for the chlorination of hydroxy-substituted pyridines, pyrimidines, and quinolines using phosphorus oxychloride (POCl₃).[5] Caution: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed with extreme care in a moisture-free environment.
Materials:
-
Hydroxy-substituted heterocyclic compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Teflon-lined stainless steel reactor
Procedure:
-
Reactor Charging: In a chemical fume hood, add the hydroxy-heterocycle (0.5 moles) and POCl₃ (0.5 moles) to the Teflon-lined reactor. For some substrates, pyridine (0.3 moles) may be added as a base.[5]
-
Sealing and Heating: Securely seal the reactor and heat it to the required temperature (e.g., 140-160 °C) for the specified duration (e.g., 2 hours).[5]
-
Cooling: After the reaction is complete, cool the reactor to room temperature before opening.
-
Quenching: EXTREME CAUTION IS REQUIRED. Carefully and slowly quench the reaction mixture by adding it to ice-cold water (~100 mL).[5] This is a highly exothermic process and should be done in a robust container within a fume hood, with appropriate shielding.
-
Neutralization and Extraction: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution.[5] The product can then be extracted with a suitable organic solvent.
-
Purification: The crude product is purified by standard laboratory techniques such as crystallization or chromatography.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or other emergency.[20]
Minor Spills (Solid):
-
Alert personnel in the immediate area.[17]
-
Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation.[18]
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[3][18]
-
Clean the spill area with soap and water.[20]
Minor Spills (Liquid):
-
Alert personnel in the immediate area.[17]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3][17]
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent followed by soap and water.
Major Spills:
-
Evacuate the immediate area.
-
Alert others and activate the emergency response system.
-
If safe to do so, close doors to the affected area to contain vapors.
-
Provide emergency responders with the Safety Data Sheet (SDS) for the spilled material.
Waste Disposal
All waste containing chlorinated heterocyclic compounds must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.[3]
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.[3]
-
Contaminated Materials: All disposables, such as gloves, absorbent materials, and pipette tips, that have come into contact with chlorinated heterocyclic compounds must be disposed of as hazardous waste.[17]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[3][17]
Decontamination Procedures
All glassware and equipment must be decontaminated before being removed from the laboratory or reused.
Glassware Decontamination Protocol:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent to remove the bulk of the chlorinated heterocyclic compound. Collect the rinsate as hazardous waste.
-
Chemical Decontamination: Immerse the glassware in a decontamination solution. A common and effective method is to use a base bath (e.g., saturated potassium hydroxide in isopropanol). Caution: Base baths are highly corrosive.
-
Thorough Rinsing: After decontamination, thoroughly rinse the glassware with tap water, followed by deionized water.
-
Drying: Dry the glassware completely before storage or reuse.
Mandatory Visualizations
Diagram 1: Toxicity Pathway of Chloroquine
Caption: Simplified signaling pathway of chloroquine toxicity in retinal and cardiac cells.
Diagram 2: Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of chlorinated heterocyclic compounds.
Diagram 3: Risk Assessment and Control Logic
Caption: Logical relationship for risk assessment and control of chlorinated heterocycles.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worksafebc.com [worksafebc.com]
- 7. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 8. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 11. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. flinnsci.com [flinnsci.com]
- 15. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 16. Median lethal dose - Wikipedia [en.wikipedia.org]
- 17. litfl.com [litfl.com]
- 18. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 20. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
Proper storage and stability testing of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Application Notes and Protocols for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and stability testing of this compound. The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust scientific data.
Application Note 1: Proper Storage and Handling
1.1. Storage Conditions
To maintain the integrity and purity of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: The compound should be stored in a freezer at or below -20°C for long-term storage. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.
-
Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric components.
-
Container: Store in a tightly sealed, amber glass vial or a suitable container that prevents light exposure and moisture ingress.
-
Light: The compound is potentially photosensitive. Always protect from light to prevent photodegradation.
-
Moisture: this compound should be protected from moisture and humidity. The use of a desiccator for storage at room temperature for short periods is advised.
1.2. Handling Precautions
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
For solution preparation, use anhydrous solvents if the compound is intended for reactions sensitive to water.
Application Note 2: Stability Testing Overview
Stability testing is essential to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3][4] This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]
Logical Workflow for Stability Testing
The following diagram illustrates the overall workflow for a comprehensive stability assessment of this compound.
Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a general method for the development of a stability-indicating assay. The goal is to separate the parent compound from all potential degradation products.
1.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
1.2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 min, then 5 min hold |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm (or determined λmax) |
| Injection Vol. | 10 µL |
1.3. Method Validation The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks do not co-elute with the main peak.
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method.[6][7] A target degradation of 5-20% is generally considered optimal.[7]
2.1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by HPLC.
2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Analyze by HPLC.
2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.
2.5. Thermal Degradation
-
Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in the initial solvent, dilute to the target concentration, and analyze by HPLC.
2.6. Photostability Testing
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][11]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After the exposure period, prepare samples for HPLC analysis and compare the chromatograms of the exposed and control samples.
Protocol 3: Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[2][3][12]
3.1. Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
3.2. Testing Frequency
| Study Type | Testing Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 0, 3, 6 |
3.3. Parameters to be Tested
-
Appearance (visual inspection)
-
Assay (% of initial content)
-
Degradation products/impurities (% area)
-
Moisture content (if applicable)
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Assay | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 h @ 60°C | 88.5 | 11.5 | 2 |
| 0.1 M NaOH | 8 h @ RT | 92.1 | 7.9 | 1 |
| 3% H₂O₂ | 24 h @ RT | 95.3 | 4.7 | 1 |
| Heat | 48 h @ 80°C | 98.2 | 1.8 | 0 |
| Light | ICH Q1B | 96.5 | 3.5 | 1 |
| Control | - | 99.9 | 0.1 | 0 |
Table 2: Accelerated Stability Data (40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White powder | 100.0 | 0.05 |
| 3 | White powder | 99.5 | 0.15 |
| 6 | White powder | 99.1 | 0.28 |
Table 3: Long-Term Stability Data (25°C/60% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White powder | 100.0 | 0.05 |
| 3 | White powder | 99.9 | 0.06 |
| 6 | White powder | 99.8 | 0.07 |
| 9 | White powder | 99.8 | 0.08 |
| 12 | White powder | 99.7 | 0.10 |
Potential Degradation Pathway
Based on the chemical structure, a likely degradation pathway for this compound under hydrolytic conditions is the displacement of the chloro group.
Note: The images in the diagram are placeholders for the actual chemical structures.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ikev.org [ikev.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-methyl-pyrazolo[4,3-d]pyrimidines
Welcome to the technical support center for the synthesis of N1-methyl-pyrazolo[4,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N1-methyl-pyrazolo[4,3-d]pyrimidines?
A1: The main challenge is controlling the regioselectivity of the methylation reaction. The pyrazolo[4,3-d]pyrimidine core has two potentially reactive nitrogen atoms in the pyrazole ring, N1 and N2. Direct methylation often leads to a mixture of N1-methyl and N2-methyl isomers, which can be difficult to separate and require careful characterization to confirm the correct structure.[1]
Q2: How can I selectively synthesize the N1-methyl isomer over the N2-methyl isomer?
A2: Achieving high N1-selectivity is a significant challenge. While a mixture of isomers is common, reaction conditions can be optimized to favor the N1 product. Factors influencing the N1/N2 ratio include the choice of base, solvent, and the nature of the starting material. For the closely related pyrazolo[3,4-d]pyrimidines, it has been observed that using a polar aprotic solvent like DMF can favor N1-alkylation.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Besides the formation of the N2-methyl isomer, other potential side reactions include O-methylation if there are hydroxyl groups present on the pyrimidine ring, and over-alkylation leading to quaternary ammonium salts, especially with highly reactive methylating agents. Impurities in the starting materials can also lead to the formation of undesired byproducts.
Q4: How can I confirm that I have synthesized the correct N1-methyl isomer?
A4: Spectroscopic methods are essential for distinguishing between the N1- and N2-methyl isomers. The most definitive techniques are 1H NMR and Nuclear Overhauser Effect Spectroscopy (NOESY). In the NOESY spectrum of the N1-methyl isomer, a correlation is expected between the N1-methyl protons and the proton at the C7a position of the pyrazole ring. X-ray crystallography provides unambiguous structural confirmation if a suitable crystal can be obtained.[1]
Q5: Are there any recommended purification techniques to separate the N1 and N2 isomers?
A5: Separation of the N1 and N2 regioisomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. Careful selection of the eluent system and potentially using a high-performance liquid chromatography (HPLC) system may be necessary to achieve good separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N1-methyl product | 1. Incomplete reaction. 2. Formation of a high proportion of the N2-isomer. 3. Degradation of starting material or product. 4. Inefficient purification. | 1. Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Optimize reaction conditions to favor N1-methylation (see table below). 3. Use milder reaction conditions (e.g., lower temperature, less reactive methylating agent). Ensure anhydrous conditions if reagents are moisture-sensitive. 4. Optimize the column chromatography conditions (e.g., try different solvent systems, use a gradient elution). |
| Formation of a mixture of N1 and N2 isomers | The electronic and steric properties of the two nitrogen atoms in the pyrazole ring are similar, leading to competitive methylation. | This is a common outcome. Focus on optimizing the reaction conditions to maximize the N1:N2 ratio. If separation is difficult, consider alternative synthetic strategies that introduce the methyl group at an earlier stage before the pyrimidine ring is formed. |
| Difficulty in separating N1 and N2 isomers | The isomers often have very similar polarities. | 1. Use a long chromatography column with a shallow solvent gradient. 2. Try different adsorbent materials (e.g., alumina). 3. Consider preparative HPLC for small-scale separations. 4. If possible, attempt to crystallize one of the isomers from the mixture. |
| Ambiguous structural assignment | 1H and 13C NMR spectra of the isomers can be very similar. | 1. Perform a 2D NOESY experiment. Look for a cross-peak between the N-methyl protons and the nearest proton on the pyrazole ring. For the N1-isomer, this would be the proton at C7a. 2. If available, obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula. 3. X-ray crystallography is the gold standard for unambiguous structure determination. |
Quantitative Data Summary
The following table summarizes the reported yields for the N-methylation of a pyrazolo[4,3-d]pyrimidine precursor.
| Substrate | Methylating Agent | Base | Solvent | N1-isomer Yield | N2-isomer Yield | Reference |
| 3-substituted pyrazole | Methyl iodide | K2CO3 | DMF | 35% | 55% | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for N-methylation of a Pyrazole Precursor to a Pyrazolo[4,3-d]pyrimidine
This protocol is based on a reported synthesis and may require optimization for different substrates.[1]
Materials:
-
Pyrazole precursor (e.g., 3-substituted-1H-pyrazole)
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole precursor in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1-methyl and N2-methyl isomers.
-
Characterize the purified isomers by 1H NMR, 13C NMR, and NOESY to confirm their structures.
Visualizations
References
Technical Support Center: Separation of Pyrazole Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of regioisomers from pyrazole alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating N1 and N2 pyrazole regioisomers?
A: The main difficulty arises from the similar physicochemical properties of the N1 and N2 alkylated regioisomers.[1] Because the two nitrogen atoms in the pyrazole ring are adjacent, their electronic environments can be very similar.[2] This results in the regioisomers having very close polarities, boiling points, and solubilities, making them difficult to resolve using standard separation techniques like column chromatography or crystallization.[1]
Q2: Which analytical techniques are definitive for identifying and differentiating the N1 and N2 regioisomers?
A: Unambiguous structure determination of pyrazole regioisomers is most reliably achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: While standard 1H and 13C NMR can show two distinct sets of peaks for a mixture, advanced 2D NMR techniques are often required for definitive assignment.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A cross-peak between the N-alkyl protons and the protons of a substituent at the C5 position can confirm the N1 isomer.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to establish connectivity between the N-alkyl group and the pyrazole ring carbons (C3 and C5), helping to differentiate the isomers.[2][4]
-
-
X-ray Crystallography: If a suitable single crystal of one of the regioisomers can be obtained, X-ray crystallography provides the absolute and unambiguous structural proof.[3]
Q3: How do I select an appropriate solvent system for separating my pyrazole regioisomers by column chromatography?
A: The key is to find a solvent system that maximizes the difference in affinity of the two regioisomers for the stationary phase (typically silica gel). This is achieved through systematic screening using Thin Layer Chromatography (TLC).[5]
-
Start with a low polarity mobile phase: Begin with a non-polar solvent like hexanes or petroleum ether and a small amount of a slightly more polar solvent, such as ethyl acetate or dichloromethane.
-
Gradually increase polarity: Incrementally increase the percentage of the polar solvent.
-
Observe the Rf values: The ideal solvent system will show a noticeable difference in the Retention Factor (Rf) values of the two spots corresponding to the regioisomers. Aim for Rf values in the range of 0.2-0.4 for the components and the largest possible separation between them.
-
Test different solvent combinations: If simple binary mixtures (e.g., hexanes/ethyl acetate) are not effective, you can try ternary mixtures or different solvent combinations (e.g., cyclohexane/ethyl acetate, dichloromethane/methanol).[5][6]
Q4: Can fractional crystallization be used to separate pyrazole regioisomers?
A: Yes, fractional crystallization can be an effective method, particularly if the regioisomers are solids and have different solubilities in a specific solvent.[7] The process involves dissolving the isomeric mixture in a minimum amount of a hot solvent and then allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. This technique often requires trial and error to find the optimal solvent and may need to be repeated several times to achieve high purity.
Troubleshooting Guides
This section addresses common problems encountered during the separation of pyrazole regioisomers.
Problem 1: Poor or no separation on the silica gel column (Co-elution)
-
Symptom: TLC shows two distinct spots, but the column fractions contain a mixture of both regioisomers.
-
Possible Cause 1: The chosen eluent system is not optimal and does not provide enough selectivity.
-
Solution: Re-screen solvent systems using TLC. Try different solvent combinations, including those with different polarity characteristics (e.g., using toluene or diethyl ether as a component). A shallower polarity gradient during elution can also improve resolution.
-
-
Possible Cause 2: The column was overloaded with the crude product mixture.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the silica gel.
-
-
Possible Cause 3: The column was packed improperly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. Wet packing (slurry packing) is generally preferred over dry packing for better resolution.
-
Problem 2: The compound appears to be decomposing on the silica gel column
-
Symptom: TLC of the crude mixture is clean, but the fractions collected from the column show multiple new spots, and the overall yield is low.
-
Possible Cause: The pyrazole derivative is sensitive to the acidic nature of standard silica gel.[8]
-
Solution 1: Deactivate the silica gel. This can be done by pre-treating the silica gel with a base, such as triethylamine. A common method is to prepare the column slurry in the chosen eluent system containing a small percentage (0.1-1%) of triethylamine.
-
Solution 2: Use an alternative stationary phase. Alumina (basic or neutral) or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[8]
-
Problem 3: Difficulty in achieving crystallization of either regioisomer
-
Symptom: The purified regioisomers are oils or amorphous solids that fail to crystallize from various solvents.
-
Possible Cause 1: Residual solvent or minor impurities are inhibiting crystal lattice formation.
-
Solution: Ensure the product is of high purity (>95%) by other methods (e.g., chromatography) first. Remove all residual solvents under high vacuum, possibly with gentle heating.
-
-
Possible Cause 2: The compound has a low melting point or is inherently difficult to crystallize.
-
Solution 1: Try a wider range of crystallization solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene). Using a solvent/anti-solvent system can also induce crystallization. Dissolve the compound in a good solvent and slowly add a poor solvent (in which the compound is insoluble) until turbidity appears, then allow it to stand.
-
Solution 2: Use techniques to initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Seeding the solution with a tiny crystal of the desired compound (if available) can also be effective.
-
Data Presentation
The following table summarizes representative data on the separation of pyrazole regioisomers. Note that separation outcomes are highly substrate-dependent.
| Separation Method | Stationary Phase | Eluent / Solvent System | Regioisomer Ratio (N1:N2) | Observations | Reference |
| Column Chromatography | Silica Gel | Ethyl Acetate | 43:57 | Baseline separation achieved. | [3][9] |
| Column Chromatography | Silica Gel | Petroleum Ether : Benzene (1:3) | N/A | Good separation on TLC. | [5] |
| Column Chromatography | Silica Gel | Cyclohexane : Ethyl Acetate (50:3) | N/A | Effective separation on TLC. | [5] |
| Crystallization | N/A | N/A | N/A | Can be effective if solubilities differ significantly. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Separation by Silica Gel Column Chromatography
This protocol provides a general workflow for the separation of a mixture of pyrazole regioisomers.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a series of solvent systems with varying polarities (e.g., starting with 95:5 Hexanes:Ethyl Acetate and progressing to more polar mixtures).
-
Identify a solvent system that provides good separation between the two regioisomer spots (ideally, a ΔRf > 0.1).
-
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material to be separated (a common rule of thumb is a 50:1 to 100:1 weight ratio of silica gel to crude mixture).
-
In a beaker, mix the required amount of silica gel with the chosen eluent to form a uniform slurry.
-
With the column's stopcock closed, pour the slurry into the column. Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a low-boiling point solvent.
-
Carefully apply the sample solution evenly onto the sand layer using a pipette.
-
Alternatively, for less soluble compounds, pre-adsorb the crude mixture onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent, add silica gel, and evaporate the solvent completely. Carefully add the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to determine which contain the separated, pure regioisomers.
-
Combine the pure fractions of each regioisomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified products.
-
-
Characterization:
-
Confirm the identity and purity of each isolated regioisomer using analytical techniques such as NMR and Mass Spectrometry.[2]
-
Protocol 2: Unambiguous Regioisomer Assignment using NOESY NMR
-
Sample Preparation: Prepare a standard NMR sample of one of the purified regioisomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a 2D NOESY spectrum. This experiment identifies through-space correlations between protons that are typically less than 5 Å apart.
-
Analysis:
-
Identify the proton signals for the N-alkyl group and the protons on the substituents at the C3 and C5 positions of the pyrazole ring.
-
Look for a cross-peak (correlation) between the protons of the N-alkyl group and the protons of the substituent at the C5 position.
-
The presence of this cross-peak indicates that these groups are on the same side of the pyrazole ring, confirming the structure as the N1-alkylated regioisomer .[2][3]
-
The absence of this correlation, and potentially a correlation to the C3-substituent protons, would suggest the N2-alkylated regioisomer .
-
Visualizations
Caption: General workflow for the separation and characterization of pyrazole regioisomers.
Caption: Decision tree for troubleshooting common issues in pyrazole regioisomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Synthesis of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: What is a common and effective synthetic route for this compound?
A common synthetic strategy involves a two-step process starting from a substituted pyrazole. The general route includes the cyclization of a 5-amino-1-methyl-1H-pyrazole-4-carboxamide derivative to form the pyrazolo[4,3-d]pyrimidin-7(6H)-one core, followed by a chlorination step to yield the final product. This intramolecular cyclization approach is often favored as it can lead to higher yields and purer products compared to intermolecular routes.[1]
Q2: My overall yield is consistently low. What are the most critical factors I should investigate?
Low overall yield can typically be attributed to two key areas: suboptimal regioselectivity during the initial pyrazole methylation and inefficient chlorination in the final step.
-
N-Methylation Regioselectivity: A primary challenge is the formation of a mixture of N1 and N2-methylated pyrazole isomers.[2][3] Traditional methylating agents often result in poor selectivity, making the isolation of the desired N1-isomer difficult and reducing the effective yield.
-
Inefficient Chlorination: The conversion of the hydroxyl/keto group of the pyrazolo[4,3-d]pyrimidin-7(6H)-one intermediate to the 7-chloro derivative can be problematic. Incomplete conversion, degradation of the heterocyclic core under harsh acidic conditions (e.g., with POCl₃), and difficult purification can all contribute to significant product loss.[4]
Q3: I'm observing a mixture of N1 and N2-methylated isomers. How can I improve the regioselectivity for the desired N1-methyl isomer?
Achieving high N1-selectivity is crucial for maximizing the yield. The formation of regioisomers is a persistent challenge in pyrazole chemistry.[2] Here are several strategies to improve selectivity:
-
Sterically Hindered Reagents: Employing sterically bulky methylating agents can favor methylation at the less sterically hindered nitrogen atom. Recent studies have shown that using α-halomethylsilanes as "masked" methylating reagents can achieve excellent N1-selectivity, often greater than 90%.[2][3][5]
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N1/N2 ratio. Strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) are often effective.
-
Protecting Groups: A multi-step approach involving the use of a protecting group to block the N2 position can direct methylation exclusively to N1, after which the protecting group is removed.[6]
Q4: The final chlorination step using phosphorus oxychloride (POCl₃) results in a dark, impure product. How can this step be optimized?
Chlorination with POCl₃ is a standard method but requires careful control to avoid side reactions and product degradation.
-
Temperature Management: The reaction is highly exothermic. It is critical to control the temperature, often by adding the substrate portion-wise to the POCl₃ at a low temperature (e.g., 0 °C) and then slowly heating to reflux.
-
Use of Additives: Adding a tertiary amine, such as N,N-diethylaniline or pyridine, can scavenge the HCl generated during the reaction, potentially reducing the degradation of acid-sensitive substrates.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will rapidly decompose POCl₃, reducing its effectiveness and leading to inconsistent results.
-
Thorough Work-up: A careful work-up procedure is essential. The reaction mixture should be cooled and slowly quenched by pouring it onto crushed ice to decompose excess POCl₃. This must be done in a well-ventilated fume hood due to the vigorous evolution of HCl gas. Subsequent neutralization with a base (e.g., NaHCO₃, K₂CO₃) and extraction are required to isolate the product.
Q5: What is the most effective method for purifying the final this compound?
The purification of chlorinated heterocyclic compounds often requires chromatographic methods.
-
Column Chromatography: Silica gel column chromatography is the most common and effective method.[3] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and baseline material.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an efficient final purification step.
Data Presentation
Table 1: Optimization Parameters for the Chlorination Step
| Parameter | Condition / Reagent | Rationale & Expected Outcome |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard, effective reagent for converting hydroxyl/keto groups to chlorides on pyrimidine rings.[4] |
| Thionyl Chloride (SOCl₂) | An alternative chlorinating agent; may offer milder conditions for sensitive substrates. | |
| Additive / Catalyst | N,N-Diethylaniline or Pyridine | Acts as an HCl scavenger, preventing acid-catalyzed degradation of the product. |
| Dimethylformamide (DMF) (catalytic) | Can facilitate the reaction by forming a Vilsmeier-Haack type intermediate. | |
| Solvent | Neat (refluxing in excess POCl₃) | Common method, provides high concentration and temperature. |
| Toluene or Acetonitrile | Use of a high-boiling co-solvent can help moderate the reaction temperature. | |
| Temperature | 100-110 °C (Reflux) | Sufficient temperature is required to drive the reaction to completion. Careful monitoring is needed. |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time and avoid product degradation from prolonged heating. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Precursor)
This protocol describes the cyclization of 4-formylamino-1-methylpyrazole-5-carboxamide to form the pyrimidinone core. This method is adapted from similar intramolecular cyclizations of pyrazoles.[1]
-
Reagents and Materials:
-
4-formylamino-1-methylpyrazole-5-carboxamide
-
Dimethylformamide (DMF), anhydrous
-
Sodium methoxide (NaOMe)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
To a solution of 4-formylamino-1-methylpyrazole-5-carboxamide (1.0 eq) in anhydrous DMF, add a catalytic amount of sodium methoxide (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 150-155 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Add cold methanol to the residue to precipitate the product.
-
Filter the solid, wash thoroughly with cold methanol and then diethyl ether.
-
Dry the resulting white or off-white solid under vacuum to yield 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
-
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the pyrimidinone precursor using phosphorus oxychloride.
-
Reagents and Materials:
-
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Argon), add 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask at room temperature.
-
Optional: Add N,N-diethylaniline (1.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Work-up: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood.
-
Once the excess POCl₃ is quenched, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Caption: General two-step synthesis pathway for the target compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
Technical Support Center: Overcoming Pgp-Mediated Drug Resistance with Pyrazolo[4,3-d]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of pyrazolo[4,3-d]pyrimidines to overcome P-glycoprotein (Pgp)-mediated multidrug resistance (MDR). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at reversing Pgp-mediated drug resistance.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Inconsistent cell seeding. - Edge effects in the microplate. - Pipetting errors. | - Ensure a homogenous single-cell suspension before and during plating. - Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. - Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low signal-to-noise ratio in Calcein-AM assay. | - Suboptimal Calcein-AM concentration or incubation time. - Low Pgp expression in the resistant cell line. - High background fluorescence from incomplete washing. | - Optimize Calcein-AM concentration and incubation time for your specific cell line.[1] - Verify Pgp expression levels using Western blot or qPCR. - Ensure thorough washing steps with ice-cold PBS to remove extracellular Calcein-AM.[1] |
| Positive control (e.g., Verapamil) shows weak or no effect. | - Degraded inhibitor stock solution. - Inappropriate concentration of the positive control. - High passage number of the cell line leading to altered Pgp expression. | - Prepare fresh stock solutions of the positive control for each experiment. - Verify the calculations for your serial dilutions and use a concentration known to be effective. - Use cells from a lower passage number and regularly check Pgp expression. |
| Pyrazolo[4,3-d]pyrimidine compound appears cytotoxic to the parental (non-resistant) cell line at concentrations intended for Pgp inhibition. | - The compound has intrinsic cytotoxic effects independent of Pgp inhibition. | - Determine the IC50 of the pyrazolo[4,3-d]pyrimidine compound alone in both parental and resistant cell lines to identify a non-toxic concentration range for MDR reversal experiments. |
| Inconsistent results in Pgp-ATPase assay. | - Presence of contaminating ATPases in the membrane preparation. - Incorrect ATP concentration. - Instability of the pyrazolo[4,3-d]pyrimidine compound in the assay buffer. | - Use a specific Pgp inhibitor like sodium orthovanadate to distinguish Pgp-specific ATPase activity.[2] - Ensure the final ATP concentration is optimal for the assay (typically in the mM range). - Check the stability of your compound under the assay conditions. |
Frequently Asked Questions (FAQs)
Q1: How do pyrazolo[4,3-d]pyrimidines and related compounds like pyrazolo[3,4-d]pyrimidines inhibit P-glycoprotein?
A1: Pyrazolo[3,4-d]pyrimidines, which are structurally similar to pyrazolo[4,3-d]pyrimidines, have been shown to directly interact with Pgp and inhibit its ATPase activity.[3] By binding to the transporter, likely at the ATP-binding site, these compounds prevent the energy-dependent efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.[3] Some of these compounds may also down-regulate the expression of P-glycoprotein.[4][5]
Q2: My pyrazolo[4,3-d]pyrimidine compound is not reversing drug resistance. What should I check first?
A2: First, confirm that your resistant cell line indeed overexpresses functional Pgp as the primary resistance mechanism. This can be verified by Western blot for Pgp expression and a functional assay like the Calcein-AM efflux assay. If Pgp is not overexpressed or functional, your compound will not show a reversal effect. Additionally, ensure that the concentration of the pyrazolo[4,3-d]pyrimidine used is sufficient to inhibit Pgp without causing intrinsic cytotoxicity.
Q3: What are the appropriate controls for a Pgp-mediated drug resistance reversal experiment?
A3: A comprehensive experiment should include the following controls:
-
Parental (sensitive) cell line: To determine the baseline cytotoxicity of the chemotherapeutic agent.
-
Resistant cell line: To confirm resistance to the chemotherapeutic agent.
-
Resistant cell line + chemotherapeutic agent + known Pgp inhibitor (e.g., Verapamil): As a positive control for resistance reversal.
-
Resistant cell line + pyrazolo[4,3-d]pyrimidine alone: To assess the intrinsic cytotoxicity of your compound.
-
Parental cell line + pyrazolo[4,3-d]pyrimidine alone: To confirm the lack of cytotoxicity at the concentrations used for reversal.
-
Vehicle controls: To account for any effects of the solvent (e.g., DMSO).
Q4: Can pyrazolo[4,3-d]pyrimidines overcome other mechanisms of drug resistance?
A4: While the primary focus of this guide is on Pgp-mediated resistance, some pyrazolo[4,3-d]pyrimidines have been shown to circumvent resistance mediated by other mechanisms, such as overexpression of βIII-tubulin.[6] It is important to characterize the specific resistance mechanisms in your experimental model.
Quantitative Data: Pgp Inhibition by Pyrazolopyrimidine Derivatives
The following table summarizes the inhibitory activity of several pyrazolo[3,4-d]pyrimidine compounds, which are structurally related to pyrazolo[4,3-d]pyrimidines, against P-glycoprotein. This data can serve as a reference for expected potencies.
| Compound | Cell Line | IC50 for Pgp Inhibition (µM) | Reference |
| Si306 | NCI-H460/R | 13.3 | [7] |
| Si306 | DLD1-TxR | 6.4 | [7] |
| pro-Si306 | NCI-H460/R | 6.2 | [7] |
| pro-Si306 | DLD1-TxR | 3.0 | [7] |
| pro-Si221 | NCI-H460/R | ~0.6 | [7] |
| pro-Si221 | DLD1-TxR | ~0.6 | [7] |
Key Experimental Protocols
Pgp-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Pgp in the presence and absence of the test compound.
Materials:
-
Pgp-containing membranes (commercially available or prepared from Pgp-overexpressing cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution (e.g., 100 mM)
-
Magnesium Chloride (MgCl₂) solution (e.g., 1 M)
-
Test compound (pyrazolo[4,3-d]pyrimidine) and positive control (e.g., Verapamil)
-
Pgp inhibitor for baseline (e.g., sodium orthovanadate)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Thaw Pgp membranes on ice.
-
Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compound and controls in Assay Buffer.
-
In a 96-well plate, add the Pgp membranes to the Assay Buffer.
-
Add the compound dilutions to the respective wells. Include wells with a known Pgp stimulator (e.g., Verapamil) as a positive control and sodium orthovanadate for determining Pgp-specific activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20-40 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the Pgp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
Calcein-AM Efflux Assay
This fluorescence-based assay measures the ability of a compound to inhibit the Pgp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
Pgp-overexpressing and parental (control) cell lines
-
Culture medium
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Test compound (pyrazolo[4,3-d]pyrimidine) and positive control (e.g., Verapamil)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed both Pgp-overexpressing and parental cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compound and positive control in culture medium.
-
Remove the culture medium from the wells and add the compound dilutions. Incubate at 37°C for 30-60 minutes.
-
Add Calcein-AM to each well to a final concentration of 0.5-1 µM.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader.
-
Increased fluorescence in the presence of the pyrazolo[4,3-d]pyrimidine indicates inhibition of Pgp-mediated efflux.
Cytotoxicity/MDR Reversal Assay (MTT Assay)
This assay determines the ability of a pyrazolo[4,3-d]pyrimidine to sensitize Pgp-overexpressing cells to a chemotherapeutic agent.
Materials:
-
Pgp-overexpressing and parental cell lines
-
Culture medium
-
Chemotherapeutic agent (Pgp substrate, e.g., Doxorubicin, Paclitaxel)
-
Test compound (pyrazolo[4,3-d]pyrimidine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed both cell lines into 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the pyrazolo[4,3-d]pyrimidine compound.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
Calculate the cell viability and determine the IC50 values for the chemotherapeutic agent in the presence and absence of the pyrazolo[4,3-d]pyrimidine. The fold resistance reversal is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the pyrazolo[4,3-d]pyrimidine.
Signaling Pathways and Experimental Workflows
Pgp-Mediated Drug Resistance Signaling Pathway
Caption: Mechanism of Pgp inhibition by pyrazolo[4,3-d]pyrimidines.
Experimental Workflow for MDR Reversal Assessment
Caption: Workflow for assessing MDR reversal using a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Selective N1-Alkylation of Pyrazoles
Welcome to the technical support center for the selective N1-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective N1-alkylation of unsymmetrically substituted pyrazoles?
The main difficulty arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][3]
Q2: What are the key factors influencing the regioselectivity (N1 vs. N2) of pyrazole alkylation?
The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are primary determinants.[1] Alkylation generally favors the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and the presence of a cation play a crucial role in directing the regioselectivity.[1][2] For example, combinations like K₂CO₃ in DMSO or NaH in THF are known to favor N1-alkylation.[1][4]
-
Alkylating Agent: The nature and structure of the alkylating agent are critical. The use of sterically bulky α-halomethylsilanes has been shown to significantly improve N1-selectivity.[4][5]
-
Catalysis: Specific catalysts, such as magnesium-based ones, can be employed to selectively yield N2-alkylated products.[4]
Q3: How can I promote selective N1-alkylation?
To favor the formation of the N1-alkylated isomer, consider the following strategies:
-
Steric Control: If possible, design your pyrazole substrate so that the substituent at the C3 position is bulkier than at the C5 position. This will sterically hinder the N2 position and favor alkylation at N1.
-
Bulky Alkylating Agents: Employ sterically demanding alkylating agents. These will preferentially attack the less hindered N1 position.[4] A successful strategy involves using bulky α-halomethylsilanes followed by a protodesilylation step to furnish the N-methyl pyrazole.[5]
-
Specific Base/Solvent Systems: The combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) is a widely reported system that favors N1-alkylation.[4][6] Sodium hydride (NaH) in tetrahydrofuran (THF) is another effective combination.[1][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the N-alkylation of pyrazoles can be due to several factors. Follow these troubleshooting steps to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Ensure the base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[4] Common bases include K₂CO₃, Cs₂CO₃, and NaH.[4] Check the quality and handling of the base; for instance, NaH is moisture-sensitive. |
| Poor Solubility | Ensure that the pyrazole and the base are sufficiently soluble in the chosen solvent. Poor solubility can significantly hinder the reaction rate.[4] |
| Unreactive Alkylating Agent | The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs.[4] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. |
| Inappropriate Temperature | Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and, if no progress is observed at room temperature, consider gradually increasing the temperature. |
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)
Obtaining a mixture of isomers is a common problem. The following table provides strategies to improve N1-selectivity.
| Strategy | Detailed Approach |
| Optimize Base and Solvent | The combination of K₂CO₃ in DMSO is a reliable choice for favoring N1-alkylation.[4][6] Alternatively, using NaH in THF can also enhance N1 selectivity.[1][4] |
| Utilize Sterically Hindered Alkylating Agents | Employing a bulky alkylating agent can sterically disfavor attack at the more hindered N2 position.[4][5] For example, α-halomethylsilanes have been used to achieve high N1 selectivity.[5] |
| Modify the Pyrazole Substrate | If feasible, introducing a bulky substituent at the C3 position of the pyrazole ring will sterically block the N2 position, thus favoring N1-alkylation. |
| Catalyst Selection | While often used to favor N2-alkylation, understanding the catalytic cycle can sometimes provide insights. For N1 selectivity, generally, non-catalytic or base-mediated approaches are more common. |
Issue 3: Difficulty in Separating N1 and N2 Isomers
The similar polarities of N1 and N2 isomers can make their separation by column chromatography challenging.[4]
| Purification Strategy | Description |
| Optimize Chromatography Conditions | Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina). Sometimes a shallow gradient can improve separation. |
| Crystallization | If the product is a solid, fractional crystallization can be an effective method for separating isomers. |
| Derivatization | In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different properties, facilitating separation. The derivative can then be converted back to the desired product. |
Data Presentation: Impact of Reaction Conditions on N1-Selectivity
The following tables summarize quantitative data from various studies on the N1-alkylation of pyrazoles.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Substituted Pyrazole | Various | K₂CO₃ | DMSO | Highly N1-selective | - | [6] |
| 3-Methylpyrazole | Generic | K₂CO₃ | DMSO | Favors N1 | Increased | [4] |
| 3-Methylpyrazole | Generic | NaH | THF | Favors N1 | Increased | [4] |
| (Trifluoromethyl)pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | Selective for one isomer | - | [2] |
| Pyrazole | α-Halomethylsilanes | KHMDS | - | 92:8 to >99:1 | Good | [5] |
Table 2: N1-Selectivity using Sterically Bulky α-Halomethylsilanes
| Pyrazole Substrate | α-Halomethylsilane Reagent | N1:N2 Ratio | Isolated Yield (%) | Reference |
| 3-Ph-1H-pyrazole | (Chloromethyl)trimethylsilane | 92:8 | 75 | [5] |
| 3-Ph-1H-pyrazole | (Chloromethyl)triethylsilane | 95:5 | 80 | [5] |
| 3-Ph-1H-pyrazole | (Chloromethyl)triisopropylsilane | >99:1 | 85 | [5] |
| 3-Ph-1H-pyrazole | (Chloromethyl)dimethylphenylsilane | 94:6 | 78 | [5] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using K₂CO₃/DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[4]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N1-Methylation using α-Halomethylsilanes followed by Protodesilylation
This two-step procedure is highly selective for the N1-methylation of pyrazoles.[5]
Step A: N-Alkylation
-
In a dry flask under an inert atmosphere, dissolve the pyrazole substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., THF).
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) at 0 °C and stir for 15 minutes.
-
Add the sterically bulky α-halomethylsilane (e.g., (chloromethyl)triisopropylsilane, 1.1 equiv) and allow the reaction to warm to room temperature.
-
Stir for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.
Step B: Protodesilylation
-
To the reaction mixture, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.0 equiv) and water.
-
Heat the mixture to 60 °C for 1.5 hours.
-
After cooling to room temperature, perform a standard aqueous workup and extract the product.
-
Purify the N1-methylated pyrazole by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the selective N1-alkylation of pyrazoles.
Caption: Decision-making process for troubleshooting poor N1-regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low solubility of pyrazolo[4,3-d]pyrimidine derivatives in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility with pyrazolo[4,3-d]pyrimidine derivatives.
Troubleshooting Guides & FAQs
Question 1: My pyrazolo[4,3-d]pyrimidine derivative is precipitating out of my aqueous assay buffer upon dilution from a DMSO stock. What is happening and what are the initial steps to resolve this?
Answer: This phenomenon, often called "crashing out," is a common issue for poorly water-soluble compounds like many pyrazolo[4,3-d]pyrimidine derivatives. The compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when diluted into an aqueous buffer where its solubility is significantly lower. This can lead to inaccurate and unreliable results in biological assays.[1]
Here are immediate troubleshooting steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly not exceeding 1%.[1] High concentrations of DMSO can be toxic to cells and interfere with your experiment.
-
Lower Compound Concentration: You may be exceeding the aqueous solubility limit of your compound. Try lowering the final concentration in your assay.
-
Optimize Dilution Method: Instead of a single large dilution step, perform serial dilutions in the assay buffer. This gradual change in solvent composition can help keep the compound in solution. Increasing mixing energy through vortexing or sonication during dilution can also be beneficial.[1]
Question 2: I've optimized my dilution protocol, but I'm still observing precipitation. What other formulation strategies can I try for my in vitro experiments?
Answer: If simple procedural changes are insufficient, you can explore several formulation strategies to enhance the apparent solubility of your compound for in vitro testing:
-
Co-solvents: In addition to DMSO, other co-solvents like PEG-400 or ethanol can be used, but always be mindful of their potential effects on the biological assay.[1]
-
pH Adjustment: For ionizable pyrazolo[4,3-d]pyrimidine derivatives, adjusting the pH of the buffer can significantly increase solubility.[2]
-
Use of Excipients:
-
Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[1]
-
Polymers: Creating an amorphous solid dispersion with hydrophilic polymers can significantly enhance the apparent water solubility.[3][4] This involves dissolving both the compound and a polymer (e.g., PVP, PVA) in a common solvent and then evaporating the solvent.[5]
-
Question 3: My compound shows promise in vitro, but its poor solubility is a major hurdle for in vivo studies. What are the more advanced strategies to improve bioavailability?
Answer: For preclinical and clinical development, more advanced formulation strategies are often necessary to overcome poor aqueous solubility and improve pharmacokinetic properties:
-
Prodrug Approach: This strategy involves chemically modifying the pyrazolo[4,3-d]pyrimidine derivative to attach a soluble promoiety. This prodrug is more water-soluble and, once administered, is cleaved in vivo to release the active parent drug.[6] This has been shown to be a powerful strategy for this class of compounds.[6]
-
Nanosystems: Encapsulating the compound in nanosystems can improve its solubility profile and pharmacokinetic properties.[7] Common approaches include:
Data Presentation
Table 1: Example of Solubility Enhancement Using a Prodrug Strategy for a Pyrazolo[3,4-d]pyrimidine Derivative
| Compound Type | Solubility (µg/mL) | Fold Increase in Solubility |
| Parent Drug | < 0.01 | |
| Prodrug | 6.0 | >600 |
Data sourced from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold.[6]
Experimental Protocols
Protocol 1: Miniaturized Polymer-Drug Microarray for Solubility Screening
This protocol describes a high-throughput method to screen various polymers for their ability to enhance the aqueous solubility of pyrazolo[4,3-d]pyrimidine derivatives.[3][4]
-
Preparation of Stock Solutions:
-
Dispensing into a 96-Well Plate:
-
Solvent Evaporation:
-
Allow the solvents (DMSO and water) to evaporate completely, leaving behind a dry solid dispersion of the drug in the polymer matrix.[3]
-
-
Resuspension and Solubility Assessment:
-
Resuspend the dry solid dispersions in a fixed volume of aqueous buffer (e.g., 200 µL of deionized water).[3]
-
Quantify the concentration of the solubilized compound using a multiwell-plate reader for UV-vis analysis and comparison against a standard curve.
-
Protocol 2: General Procedure for Prodrug Synthesis
This protocol provides a general outline for a prodrug approach, which involves introducing a solubilizing group, such as an N-methylpiperazino group linked by an O-alkyl carbamate chain.[6]
-
Synthesis of Solubilizing Moiety: Synthesize the desired solubilizing group with a reactive functional group (e.g., a hydroxyl or amino group) that can be linked to the parent drug.
-
Coupling Reaction: Couple the solubilizing moiety to a suitable functional group on the pyrazolo[4,3-d]pyrimidine core. This may involve reactions like carbamate or ester formation.
-
Purification: Purify the resulting prodrug using standard chromatographic techniques (e.g., column chromatography) to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the structure of the synthesized prodrug using analytical methods such as NMR spectroscopy and mass spectrometry.
-
Solubility Determination: Experimentally determine and compare the aqueous solubility of the prodrug to that of the parent compound.
Visualizations
Caption: Troubleshooting workflow for low solubility of pyrazolo[4,3-d]pyrimidines.
Caption: Inhibition of a generic oncogenic kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the potency of pyrazolo[4,3-d]pyrimidine kinase inhibitors through structural modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine kinase inhibitors. The information is designed to address specific issues that may be encountered during experimental work, from initial synthesis to biological evaluation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, in vitro, and cellular assays of pyrazolo[4,3-d]pyrimidine kinase inhibitors.
Synthesis and Compound Handling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of the Synthesized Inhibitor | The pyrazolo[4,3-d]pyrimidine core is largely planar and can lead to poor aqueous solubility. Certain substituents can exacerbate this issue. | - Modify peripheral substituents to include polar functional groups (e.g., morpholine, piperazine, or sulfonamides) to improve aqueous solubility.[1] - Prepare a stock solution in an organic solvent like DMSO and perform serial dilutions in aqueous buffer for assays. Ensure the final DMSO concentration is low and consistent across all experiments. - For in vivo studies, consider formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems. |
| Inconsistent Yields in Synthesis | Reaction conditions (temperature, solvent, catalyst) may not be optimal. Starting materials may be impure. | - Carefully optimize reaction conditions for each step of the synthesis. - Ensure the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, mass spectrometry). - Consider using microwave-assisted synthesis to improve reaction times and yields. |
| Compound Degradation | The pyrazolo[4,3-d]pyrimidine scaffold or specific functional groups may be unstable under certain conditions (e.g., light, pH, temperature). | - Store compounds in a cool, dark, and dry place. - Assess compound stability in assay buffers and cell culture media prior to conducting experiments. This can be done by incubating the compound under assay conditions for the duration of the experiment and then analyzing its integrity by HPLC. |
In Vitro Kinase Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Autophosphorylation of the kinase. - Contaminated reagents (e.g., ATP in the buffer). - Compound interference with the detection system (e.g., fluorescence quenching or enhancement). | - Run a "no substrate" control to measure the level of autophosphorylation. - Use high-purity reagents and freshly prepared buffers. - To check for compound interference, run a control with the compound and the detection reagent in the absence of the kinase reaction. |
| Variable IC50 Values Between Experiments | - Inconsistent ATP concentration. The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. - Inconsistent enzyme concentration or activity. - Reaction time is outside the linear range. | - Maintain a consistent ATP concentration across all assays, ideally at or near the Km value for ATP for the specific kinase. - Use a consistent source and batch of the kinase. Perform a titration to determine the optimal enzyme concentration. - Conduct a time-course experiment to ensure the kinase reaction is in the linear range for the duration of the assay. |
| No Inhibition Observed | - Inactive compound. - Inactive kinase. - Insufficient compound concentration. | - Confirm the identity and purity of the synthesized inhibitor. - Test the activity of the kinase using a known inhibitor as a positive control. - Test a wider range of inhibitor concentrations. |
Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Discrepancy Between In Vitro and Cellular Potency | - Poor cell permeability of the inhibitor. - The inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). - High protein binding in cell culture media. - Off-target effects in the cellular context. | - Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). - Evaluate if the compound is a substrate for efflux pumps using cell lines that overexpress these transporters.[2] - Determine the fraction of the compound bound to plasma proteins. - Profile the inhibitor against a panel of kinases to identify potential off-target effects. |
| Cell Toxicity Unrelated to Target Inhibition | - Off-target kinase inhibition. - General cytotoxicity of the compound. | - Perform a kinome-wide selectivity screen to identify off-target interactions. - Compare the cytotoxic effects in cell lines with and without the target kinase (if available). - Assess for markers of general cytotoxicity, such as membrane integrity. |
| Development of Drug Resistance | - Gatekeeper mutations in the kinase domain that prevent inhibitor binding. - Activation of alternative signaling pathways. | - Sequence the target kinase in resistant cells to identify potential mutations. - Use western blotting to probe for the activation of compensatory signaling pathways. - Consider combination therapies to target both the primary kinase and the resistance pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of pyrazolo[4,3-d]pyrimidines that are important for kinase inhibition?
A1: The pyrazolo[4,3-d]pyrimidine core acts as a bioisostere of adenine, the purine base in ATP. This allows it to bind to the ATP-binding pocket of kinases. The potency and selectivity of these inhibitors are heavily influenced by the substituents at various positions of the pyrimidine and pyrazole rings. Modifications at these positions can be tailored to achieve specific interactions with the target kinase.
Q2: How can I improve the selectivity of my pyrazolo[4,3-d]pyrimidine inhibitor?
A2: Improving selectivity is a key challenge in kinase inhibitor development. Strategies include:
-
Structure-Based Design: Utilize X-ray crystal structures of your inhibitor bound to the target kinase to identify unique features of the ATP-binding pocket that can be exploited.
-
Modify Substituents: Systematically modify the substituents on the pyrazolo[4,3-d]pyrimidine core to introduce steric hindrance that prevents binding to off-target kinases or to form specific interactions with the target kinase.
-
Kinome Profiling: Screen your inhibitors against a broad panel of kinases to understand their selectivity profile and guide further medicinal chemistry efforts.
Q3: What are the most common off-target effects observed with pyrazolo[4,3-d]pyrimidine inhibitors?
A3: As ATP-competitive inhibitors, pyrazolo[4,3-d]pyrimidines can inhibit multiple kinases due to the conserved nature of the ATP-binding site. The specific off-target effects will depend on the substitution pattern of the inhibitor. Common off-targets can include other members of the same kinase family or kinases with similar ATP-binding pocket topologies. Comprehensive kinase profiling is essential to identify these off-target effects.
Q4: My lead compound has poor pharmacokinetic properties. What modifications can I make?
A4: To improve pharmacokinetic properties, you can:
-
Increase Solubility: As discussed in the troubleshooting guide, introduce polar groups.
-
Improve Metabolic Stability: Identify metabolically labile sites on the molecule and block them with chemically stable groups (e.g., replacing a metabolically susceptible hydrogen with a fluorine atom).
-
Optimize Lipophilicity: Fine-tune the lipophilicity (logP) of the compound to achieve a balance between permeability and solubility.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 24j | PLK4 | 0.2 | [3] |
| Compound 16 | EGFR | 34 | [2] |
| Compound 4 | EGFR | 54 | [2] |
| Compound 14 | CDK2/cyclin A | 57 | [4] |
| Compound 13 | CDK2/cyclin A | 81 | [4] |
| Compound 15 | CDK2/cyclin A | 119 | [4] |
| Compound 15 | EGFR | 135 | [2] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 24j | MCF-7 | Breast | 0.36 | [3] |
| Compound 15 | DOX/MDA-MB-468 | Breast (Doxorubicin-resistant) | 0.267 | |
| Compound 16 | DOX/MDA-MB-468 | Breast (Doxorubicin-resistant) | 0.844 | [2] |
| Compound 24j | BT474 | Breast | 1.35 | [3] |
| Compound 24j | MDA-MB-231 | Breast | 2.88 | [3] |
| SI306 | GCE28 | Glioblastoma | 7.2 | [5] |
| SI306 | GIN28 | Glioblastoma | 7.7 | [5] |
| SI306 | GIN8 | Glioblastoma | 11.2 | [5] |
| Compound 12 | HeLa | Cervical | - | |
| Compound 25 | HeLa | Cervical | - | [6] |
| Compound 27 | HeLa | Cervical | - | [6] |
| Compound 15 | NCI 60 Panel | Various | 0.018 - 9.98 | [2] |
| Compound 16 | NCI 60 Panel | Various | 0.018 - 9.98 | [2] |
Experimental Protocols
General In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Pyrazolo[4,3-d]pyrimidine inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes (or the optimized time).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a pyrazolo[4,3-d]pyrimidine inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[4,3-d]pyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of a pyrazolo[4,3-d]pyrimidine inhibitor on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., the phosphorylated form of a kinase).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with another antibody (e.g., for the total protein) to normalize the data.
Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
References
- 1. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Final Pyrazolo[4,3-d]pyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of final pyrazolo[4,3-d]pyrimidine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Troubleshooting Guide
This guide addresses common problems observed during the purification of pyrazolo[4,3-d]pyrimidine compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Final Purified Compound
-
Question: After purification by column chromatography or recrystallization, the final yield of my pyrazolo[4,3-d]pyrimidine compound is significantly lower than expected. What are the possible reasons and how can I improve it?
-
Answer: Low recovery of your target compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction or Side Product Formation: The issue might originate from the synthesis itself. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If significant side products are present, optimizing the reaction conditions (e.g., temperature, reaction time, catalyst) may be necessary before purification.[1]
-
Suboptimal Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, leading to losses.
-
Solution: Conduct small-scale solvent screening to identify a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, dioxane, and mixtures like ethanol/water.[2]
-
-
Improper Column Chromatography Conditions: Low yield from column chromatography can result from irreversible adsorption of the compound onto the stationary phase or using an eluent system with polarity that is either too low (compound doesn't move) or too high (poor separation and co-elution with impurities).
-
Solution: Before running a large-scale column, perform TLC analysis with various solvent systems to determine the optimal eluent for good separation. A shallow solvent gradient during column chromatography can also improve separation and recovery.[1] Consider using a different stationary phase, such as alumina, if your compound shows strong interaction with silica gel.[1]
-
-
Product Precipitation During Work-up: The compound may be precipitating out during aqueous work-up steps if its solubility in the aqueous layer is low.
-
Solution: Minimize the volume of aqueous washes and ensure the organic solvent used for extraction is appropriate for your compound's polarity.
-
-
Issue 2: Presence of Multiple Spots on TLC After Purification
-
Question: My TLC plate shows multiple spots even after purification of my pyrazolo[4,3-d]pyrimidine derivative. How can I improve the purity?
-
Answer: Achieving high purity can be challenging due to the presence of closely related impurities or isomers. Here are strategies to enhance the purity of your compound:
-
Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to your target compound can be difficult to separate using standard column chromatography.
-
Solution: Employ a shallower solvent gradient during column chromatography to improve the resolution between spots.[1] If this is not effective, consider using a different stationary phase (e.g., alumina instead of silica gel) or a more advanced technique like preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[1]
-
-
Formation of Regioisomers: The synthesis of pyrazolo[4,3-d]pyrimidines can sometimes lead to the formation of regioisomers, which can be very difficult to separate.
-
Solution: Modifying the synthetic route or reaction conditions may favor the formation of the desired isomer. For separation, preparative HPLC is often the most effective method.
-
-
Compound Decomposition: Some pyrazolo[4,3-d]pyrimidine derivatives may be unstable on silica gel.
-
Solution: To check for decomposition, spot a solution of your compound on a TLC plate, and after a few hours, elute it to see if new spots have appeared. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
-
Issue 3: "Oiling Out" During Recrystallization
-
Question: When I try to recrystallize my pyrazolo[4,3-d]pyrimidine compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when its solubility is too high in the chosen solvent. Here are some solutions:
-
High Solubility in the Chosen Solvent: The compound is too soluble, even at lower temperatures.
-
Solution: Try a solvent in which the compound is less soluble. You can also use a solvent mixture; dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then heat until it clarifies and allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor oil formation over crystal nucleation and growth.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
-
Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oiling out.
-
Solution: Try to remove the impurities by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazolo[4,3-d]pyrimidine compounds?
A1: The most frequently employed purification techniques for final pyrazolo[4,3-d]pyrimidine compounds are recrystallization and column chromatography. Recrystallization is often used when the crude product is a solid and relatively pure. Column chromatography is utilized for separating the desired compound from impurities with different polarities. For very challenging separations, preparative HPLC may be required.[1]
Q2: How do I choose an appropriate solvent for recrystallizing my pyrazolo[4,3-d]pyrimidine derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures) to find the optimal one. The goal is to have the compound fully dissolve in a minimal amount of hot solvent and then crystallize upon cooling.
Q3: My pyrazolo[4,3-d]pyrimidine compound has very low aqueous solubility. How can I handle it for biological assays?
A3: Low aqueous solubility is a known characteristic for this class of compounds. For in vitro testing, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in the aqueous assay medium. It is crucial to keep the final concentration of the organic co-solvent low (typically <1%) to avoid artifacts in the assay. For in vivo applications, formulation strategies such as the use of co-solvents, surfactants, or conversion to a more soluble salt or prodrug form may be necessary.[3]
Q4: Can I use reverse-phase chromatography to purify my pyrazolo[4,3-d]pyrimidine compound?
A4: Yes, reverse-phase chromatography can be a very effective purification method, especially for polar pyrazolo[4,3-d]pyrimidine derivatives or for separating compounds that are difficult to resolve by normal-phase chromatography. In reverse-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol).
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Pyrazolo[4,3-d]pyrimidine Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Typical Solvents/Eluents | Remarks |
| Recrystallization | 85% | 98% | 75% | Ethanol | Effective for removing less soluble or more soluble impurities. Yield can be optimized by careful choice of solvent. |
| Column Chromatography (Silica Gel) | 85% | 95% | 60% | Hexane/Ethyl Acetate gradient | Good for separating compounds with different polarities. Yield may be lower due to adsorption on silica. |
| Preparative HPLC (Reverse-Phase) | 95% (after column) | >99% | 80% | Water/Acetonitrile gradient | Provides very high purity, suitable for final compounds. Can be more time-consuming and expensive. |
Note: The data presented in this table are representative and can vary significantly depending on the specific pyrazolo[4,3-d]pyrimidine derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of a Pyrazolo[4,3-d]pyrimidine Compound
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. For this example, we will use ethanol.
-
Dissolution: Place the crude pyrazolo[4,3-d]pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (using a hot plate and a magnetic stirrer). Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of a Pyrazolo[4,3-d]pyrimidine Compound
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). The ideal system should give your target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude pyrazolo[4,3-d]pyrimidine compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to obtain the purified pyrazolo[4,3-d]pyrimidine.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified EGFR Signaling Pathway.
Caption: CDK2 Role in G1/S Transition.
Caption: Overview of Src/Abl Signaling.
Experimental Workflow Diagram
References
Avoiding common side reactions during pyrazolopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazolopyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yield in the Final Cyclization Step
Question: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?
Answer: Low yields during the cyclization to form the pyrazolopyrimidine core are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Precursor Formation: The purity of your starting pyrazole or pyrimidine derivative is crucial. Impurities can significantly interfere with the cyclization reaction.
-
Troubleshooting:
-
Confirm the purity of your precursor using techniques like NMR or LC-MS.
-
If impurities are detected, purify the precursor by recrystallization or column chromatography before proceeding to the cyclization step.[1]
-
-
-
Suboptimal Reaction Conditions: The conditions for the cyclization reaction are critical for achieving high yields.
-
Troubleshooting:
-
Temperature: The optimal temperature can be very specific. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products.[1] It is recommended to perform small-scale experiments to screen a range of temperatures and identify the optimal condition.
-
Solvent: The choice of solvent plays a significant role. High-boiling point solvents like formamide are frequently used.[1] Crucially, the solvent must be anhydrous, as the presence of water can inhibit the reaction.[1]
-
Catalyst: If you are using a catalyst, ensure it is active and has not degraded. For microwave-assisted synthesis, solid acid catalysts such as phosphotungstic acid have been demonstrated to enhance yields and shorten reaction times.[1]
-
-
-
Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. This technique can significantly improve yields and reduce reaction times by providing rapid and uniform heating.[2][3]
2. Formation of Isomeric Impurities (Regioselectivity Issues)
Question: Our final product is contaminated with a significant amount of an isomer. How can we improve the regioselectivity of our pyrazolopyrimidine synthesis?
Answer: The formation of isomeric products is a common challenge in pyrazolopyrimidine synthesis, particularly when using unsymmetrical precursors. Controlling the regioselectivity is key to obtaining a pure product.
-
Influence of Starting Materials: The structure of your reactants, especially the β-dicarbonyl compounds, can direct the regioselective formation of the product.[4]
-
Troubleshooting:
-
Carefully select your starting materials. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and either 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[4]
-
-
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to modulate the regioselectivity of the cyclization reaction, often favoring the formation of one isomer over another.[4] For example, in the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile, microwave irradiation can selectively produce the 7-amino isomer.[4]
-
Reaction Conditions:
-
Troubleshooting:
-
Systematically optimize reaction parameters such as solvent, temperature, and reaction time to favor the desired isomer.
-
The choice of base can also influence regioselectivity.
-
-
3. Dimerization and Other Side Reactions
Question: We are observing the formation of dimers and other unexpected byproducts in our reaction. How can we minimize these side reactions?
Answer: Dimerization and other side reactions can significantly reduce the yield of the desired pyrazolopyrimidine. These are often influenced by the reactivity of the starting materials and the reaction conditions.
-
Blocking Reactive Sites: If your starting materials have multiple reactive sites, consider using protecting groups to block positions that could lead to side reactions like unwanted aromatic substitutions.[5]
-
Reaction Concentration: High concentrations of reactants can sometimes favor dimerization.
-
Troubleshooting:
-
Try running the reaction at a lower concentration to disfavor intermolecular reactions.
-
-
-
One-Pot and Multi-Component Reactions: These strategies can be highly effective in minimizing side reactions by controlling the sequence of bond formation and avoiding the isolation of reactive intermediates.[4]
Quantitative Data Summary
The following tables summarize how different reaction conditions can impact the yield of pyrazolopyrimidine synthesis.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives [3][6]
| Compound | Conventional Method Yield (%) | Microwave-Assisted Yield (%) |
| 3a | 42 | 69 |
| 3b | 55 | 88 |
| 3c | 48 | 75 |
| 3d | 51 | 82 |
Table 2: Yields of Pyrazolo[1,5-a]pyrimidine Derivatives Using Different β-Dicarbonyl Compounds [4]
| Starting Aminopyrazole | β-Dicarbonyl Compound | Product | Yield (%) |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | 4a-m | 87-95 |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | Ethyl acetoacetate | 4a-m | 87-95 |
| ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl isobutyrylacetate | 4a-m | 87-95 |
| ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl butyrylacetate | 4a-m | 87-95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide [7]
-
A mixture of 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)-1H-pyrazole-3-carboxamide (0.728 g, 2 mmol) and an equimolar amount of acetylacetone in glacial acetic acid (15 mL) is heated under reflux for 1 hour.
-
The formed solid product is filtered off, washed with ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent to yield the final compound.
Protocol 2: General Purification by Recrystallization [5]
-
Solvent Selection: Choose a solvent in which the pyrazolopyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized experimental workflow for pyrazolopyrimidine synthesis.
Caption: A troubleshooting workflow for low yield and impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. nanobioletters.com [nanobioletters.com]
Technical Support Center: Stabilizing 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.
Troubleshooting Guides
Q1: I am observing the appearance of a new, more polar peak in my HPLC analysis after storing my solid this compound at room temperature for several weeks. What could be the cause?
A1: The appearance of a new, more polar peak suggests potential degradation of the compound. Given the structure of this compound, a likely cause is hydrolysis. The chloro group at the 7-position is susceptible to nucleophilic substitution by water, which would result in the formation of 7-hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This hydroxylated derivative is more polar and would thus elute earlier on a reverse-phase HPLC column.
To confirm this, you can perform a forced degradation study by dissolving a small sample of the compound in water and heating it gently. If the peak in your stored sample matches the retention time of the major degradation product in the forced hydrolysis sample, it is likely the hydroxylated derivative. Further characterization by LC-MS/MS can confirm the mass of the degradant.
To prevent this, it is crucial to store the compound in a tightly sealed container with a desiccant to minimize exposure to moisture.
Q2: My stock solution of this compound in DMSO, stored on the benchtop, is showing a slight yellow discoloration and a decrease in the main peak area in my LC-MS analysis. What is happening?
A2: The yellow discoloration and decrease in the parent compound's peak area are indicative of degradation, likely accelerated by light and ambient temperature. Halogenated heterocyclic compounds can be susceptible to photolytic degradation. The energy from light, particularly UV light, can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent complex degradation pathways.
For long-term storage of stock solutions, it is recommended to:
-
Store them at -20°C or -80°C.
-
Protect them from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: I am planning a long-term stability study for a formulation containing this compound. What are the critical parameters to monitor?
A3: A comprehensive long-term stability study should monitor several key parameters to ensure the quality and integrity of your formulation. These include:
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical form.
-
Assay of the Active Pharmaceutical Ingredient (API): Quantify the concentration of this compound to determine its degradation rate.
-
Purity and Degradation Products: Use a stability-indicating analytical method, such as HPLC or UPLC, to separate and quantify any degradation products.
-
pH (for liquid formulations): Changes in pH can indicate chemical reactions and may affect the stability of the API.
-
Moisture Content (for solid formulations): Increased moisture can accelerate hydrolytic degradation.
Forced degradation studies are recommended to identify likely degradation products and validate the stability-indicating nature of your analytical methods.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] For long-term storage (months to years), the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |
| Humidity | As low as possible (use of a desiccant is recommended) | Prevents hydrolytic degradation. |
| Light | Protected from light (stored in an amber vial or in the dark) | Prevents photolytic degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation. |
Q2: How can I assess the stability of this compound in my experiments?
A2: Stability can be assessed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method is one that can separate the intact drug from its degradation products.
To develop and validate such a method, forced degradation studies are essential.[1] These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[1] This helps in identifying potential degradants and ensuring the analytical method can resolve them from the parent compound.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the two most probable degradation pathways are hydrolysis and photolysis.
-
Hydrolysis: The chloro group at the 7-position can be displaced by a hydroxyl group in the presence of water, especially under non-neutral pH conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Cl bond, initiating a cascade of reactions that can result in various degradation products.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC method suitable for assessing the purity and stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Quantitative Data
Table 1: Hypothetical Long-Term Stability Data for Solid this compound under Different Storage Conditions (12 months)
| Storage Condition | Initial Assay (%) | 3 Months Assay (%) | 6 Months Assay (%) | 12 Months Assay (%) | Total Impurities (%) at 12 Months |
| 25°C / 60% RH | 99.8 | 98.5 | 97.1 | 94.2 | 5.6 |
| 4°C / Ambient Humidity | 99.8 | 99.7 | 99.6 | 99.2 | 0.6 |
| -20°C / Dry | 99.8 | 99.8 | 99.7 | 99.7 | 0.1 |
| 40°C / 75% RH (Accelerated) | 99.8 | 92.1 | 85.3 | Not Tested | Not Tested |
Table 2: Hypothetical Photostability Data for this compound in Solution (0.1 mg/mL in Acetonitrile:Water)
| Light Exposure Condition | Exposure Duration (hours) | Assay (%) of Parent Compound |
| Dark Control | 24 | 99.5 |
| Cool White Light | 24 | 96.2 |
| UV Light (365 nm) | 24 | 81.4 |
Visualizations
Caption: Workflow for a comprehensive stability study.
References
Validation & Comparative
A Head-to-Head Battle in Drug-Resistant Breast Cancer: 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Scaffold vs. Paclitaxel
In the ongoing fight against drug-resistant breast cancer, a novel pyrazolo[4,3-d]pyrimidine derivative has demonstrated significant advantages over the standard chemotherapeutic agent, paclitaxel, in preclinical models. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data supporting the potential of this new compound class in overcoming paclitaxel resistance.
Paclitaxel, a cornerstone of breast cancer chemotherapy, often faces diminished efficacy due to the development of drug resistance. A key mechanism of this resistance involves the overexpression of specific tubulin isotypes, such as βIII-tubulin. In a recent study, a novel N1-methyl pyrazolo[4,3-d]pyrimidine derivative, compound 9 (7-chloro-5-(3,4,5-trimethoxybenzyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine), has been shown to circumvent this resistance, exhibiting superior antitumor activity in paclitaxel-resistant breast cancer models.[1]
Comparative Efficacy in Paclitaxel-Resistant Breast Cancer Models
The superior performance of the pyrazolo[4,3-d]pyrimidine derivative (compound 9 ) was evident in both in vitro and in vivo studies against breast cancer cells engineered to be resistant to paclitaxel through the overexpression of βIII-tubulin.
In Vitro Cytotoxicity
Compound 9 demonstrated exceptional potency against both wild-type and paclitaxel-resistant MCF-7 breast cancer cell lines. Notably, it was significantly more active than paclitaxel, particularly in the resistant cell line.
| Compound | Cell Line | EC50 (nM) | Fold-change vs. Paclitaxel (MCF-7 WT) | Fold-change vs. Paclitaxel (MCF-7 βIII-tubulin) |
| Compound 9 | MCF-7 WT | 2.0 | 100x more active | - |
| MCF-7 βIII-tubulin | 3.3 | - | ~600x more active | |
| Paclitaxel | MCF-7 WT | 200 | - | - |
| MCF-7 βIII-tubulin | ~2000 | - | - |
In Vivo Antitumor Activity
In a mouse xenograft model using paclitaxel-resistant MCF-7 tumors (overexpressing βIII-tubulin), compound 9 demonstrated a statistically significant reduction in tumor growth compared to paclitaxel. This highlights its potential to overcome clinically relevant mechanisms of drug resistance.
| Treatment Group | Tumor Growth Reduction vs. Control | Statistical Significance (p-value) |
| Compound 9 | Significant reduction | <0.0001 vs. Paclitaxel |
| Paclitaxel | Minimal reduction | - |
Mechanism of Action: Targeting Microtubules Differently
Both paclitaxel and the pyrazolo[4,3-d]pyrimidine derivative target microtubules, essential components of the cell's cytoskeleton involved in cell division. However, their precise mechanisms and ability to overcome resistance differ.
-
Paclitaxel: Stabilizes microtubules, preventing their dynamic instability and leading to mitotic arrest and apoptosis. Resistance can arise from alterations in tubulin structure, such as the overexpression of βIII-tubulin, which reduces the binding affinity of paclitaxel.
-
Pyrazolo[4,3-d]pyrimidine (Compound 9): This novel agent also inhibits tubulin polymerization but binds to the colchicine site on tubulin.[1] This different binding site allows it to circumvent resistance mechanisms that affect the paclitaxel binding site.[1]
Experimental Protocols
The following provides a summary of the key experimental methodologies used to generate the comparative data.
Cell Lines and Culture
-
Cell Lines: MCF-7 (human breast adenocarcinoma, wild-type) and a paclitaxel-resistant MCF-7 cell line overexpressing βIII-tubulin were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, cells were treated with various concentrations of compound 9 or paclitaxel for 72 hours.
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
EC50 values were calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Implantation: MCF-7 cells overexpressing βIII-tubulin (5 x 10^6 cells) were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups (vehicle control, paclitaxel, and compound 9 ).
-
Dosing: Paclitaxel was administered intravenously, while compound 9 was administered intraperitoneally at their respective optimal doses.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.
References
A Comparative Analysis of Pyrazolo[4,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds are two privileged heterocyclic ring systems that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to the development of numerous therapeutic agents. This guide provides an objective comparative analysis of these two scaffolds, focusing on their synthesis, chemical properties, and biological activities, supported by experimental data to aid researchers in scaffold selection for drug discovery programs.
Chemical and Structural Properties
The core distinction between the two scaffolds lies in the five-membered ring fused to the pyrimidine. The pyrazolo[4,3-d]pyrimidine contains a pyrazole ring, featuring two adjacent nitrogen atoms, while the pyrrolo[3,2-d]pyrimidine incorporates a pyrrole ring with a single nitrogen atom. This seemingly subtle difference significantly impacts the electronic distribution, hydrogen bonding capabilities, and overall topology of the molecules, which in turn influences their synthetic accessibility and biological target interactions.
| Property | Pyrazolo[4,3-d]pyrimidine | Pyrrolo[3,2-d]pyrimidine |
| Core Structure | Pyrimidine fused to a pyrazole ring | Pyrimidine fused to a pyrrole ring |
| Nitrogen Atoms | Four (two in pyrimidine, two in pyrazole) | Three (two in pyrimidine, one in pyrrole) |
| Hydrogen Bond Donors/Acceptors | Multiple sites for hydrogen bonding, influencing solubility and target binding. | Fewer nitrogen atoms than the pyrazolo analog, affecting its hydrogen bonding profile. |
| Bioisosterism | Considered a bioisostere of adenine, enabling it to interact with ATP-binding sites of kinases.[1] | Also a purine isostere, frequently employed in the design of kinase inhibitors.[2] |
Synthesis
Both scaffolds can be constructed through various synthetic routes, typically involving the sequential or convergent assembly of the bicyclic system.
General Synthesis of Pyrazolo[4,3-d]pyrimidines
A common strategy for the synthesis of the pyrazolo[4,3-d]pyrimidine core involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. For instance, a substituted aminopyrazole carbonitrile can be reacted with formic acid to yield the pyrimidinone, which can then be further functionalized.[3]
General Synthesis of Pyrrolo[3,2-d]pyrimidines
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold often starts from a substituted pyrrole or a pyrimidine precursor. One-pot, multi-component reactions are also employed for the efficient construction of this scaffold. For example, a reaction of 4-hydroxycoumarin, arylglyoxal hydrate, and 6-aminouracil in the presence of a catalyst can yield the desired pyrrolo[3,2-d]pyrimidine derivatives.[4] A domino C-N coupling/hydroamination reaction is another effective method.[5]
Comparative Biological Activities
Both scaffolds have been extensively explored as inhibitors of various enzymes, particularly kinases, due to their ability to mimic the purine core of ATP.
Kinase Inhibition
Cyclin-Dependent Kinase (CDK) Inhibition:
Derivatives of pyrazolo[4,3-d]pyrimidine have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[6] For example, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have shown nanomolar inhibitory activity against several CDKs.[6]
HER2/EGFR Dual Inhibition:
The pyrrolo[3,2-d]pyrimidine scaffold has been successfully utilized to develop dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy. A notable preclinical candidate, 51m, demonstrated potent inhibitory activity against both HER2 and EGFR.[7]
VEGFR/PDGFR Inhibition:
Pyrrolo[3,2-d]pyrimidine derivatives have also been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key players in tumor angiogenesis.[8] Compound 20d, a novel derivative, potently blocked VEGF- and PDGF-stimulated cellular phosphorylation.[8]
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition
Pyrazolo[4,3-d]pyrimidine derivatives have emerged as promising inhibitors of HIF-PHD, an enzyme that regulates the levels of Hypoxia-Inducible Factor (HIF).[9][10] Inhibition of HIF-PHD stabilizes HIF-α, leading to the production of erythropoietin (EPO), making these compounds potential therapeutics for anemia.[9][10]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of representative compounds from each scaffold class.
Table 1: Pyrazolo[4,3-d]pyrimidine Derivatives - Biological Activity
| Compound ID | Target | Assay | IC50 / GI50 | Reference |
| Compound 14 | CDK2/cyclin A2 | Enzymatic Assay | 0.057 µM | [11][12] |
| Compound 13 | CDK2/cyclin A2 | Enzymatic Assay | 0.081 µM | [11][12] |
| Compound 15 | CDK2/cyclin A2 | Enzymatic Assay | 0.119 µM | [11][12] |
| Compound 14 | HCT-116 cells | Cytotoxicity Assay | 6 nM | [11] |
| Compound 15 | HCT-116 cells | Cytotoxicity Assay | 7 nM | [11] |
| Compound 19 | HIF-PHD2 | Enzymatic Assay | - | [9][10] |
| LGR6768 | CDK7 | Enzymatic Assay | Nanomolar range | [13] |
| SI306 | Src Kinase | Cell Proliferation | Low micromolar | [14] |
Table 2: Pyrrolo[3,2-d]pyrimidine Derivatives - Biological Activity
| Compound ID | Target | Assay | IC50 / GI50 | Reference |
| Compound 51m | HER2 | Kinase Assay | 0.98 nM | [7] |
| Compound 51m | EGFR | Kinase Assay | 2.5 nM | [7] |
| Compound 51m | BT-474 cells | Cell Growth Inhibition | 2.0 nM | [7] |
| Compound 20d | VEGFR-stimulated phosphorylation | Cellular Assay | 2.5 nM | [8] |
| Compound 20d | PDGFR-stimulated phosphorylation | Cellular Assay | 3.6 nM | [8] |
| Compound 2cb | HER2/EGFR | Kinase Assay | 11 nM | [15] |
| Compound 2cb | BT-474 cells | Cell Growth Inhibition | 56 nM | [15] |
Experimental Protocols
General Procedure for Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (Exemplified)[3]
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) was refluxed for 7 hours. The reaction mixture was then poured into ice water. The resulting precipitate was filtered, dried, and recrystallized from ethanol to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
General Procedure for Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives (Exemplified)[4]
A stirred solution of 4-hydroxycoumarin, an appropriate arylglyoxal hydrate, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in acetic acid (5 mL) with L-proline as a catalyst was heated under reflux for 4 hours. The mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried to afford the pyrrolo[3,2-d]pyrimidine product.
In Vitro Kinase Inhibition Assay (General)
The inhibitory activity of the compounds against specific kinases is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence is inversely correlated with the kinase activity. Compounds are serially diluted and incubated with the kinase, substrate, and ATP. The IC50 values are then calculated from the dose-response curves.[11]
Cell Proliferation Assay (General)
The antiproliferative activity of the compounds is commonly assessed using the MTS assay or SRB assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance at a specific wavelength. IC50 or GI50 values are calculated from the resulting dose-response curves.[16]
Conclusion
Both pyrazolo[4,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds are highly versatile and have proven to be fruitful starting points for the design of potent inhibitors of various biological targets, particularly protein kinases.
-
Pyrazolo[4,3-d]pyrimidines have shown exceptional promise as inhibitors of CDKs and HIF-PHD. The presence of four nitrogen atoms offers multiple points for interaction and functionalization, which can be exploited to fine-tune selectivity and potency.
-
Pyrrolo[3,2-d]pyrimidines have been particularly successful in the development of dual HER2/EGFR and VEGFR/PDGFR inhibitors. The pyrrole nitrogen provides a key interaction point, and the scaffold allows for the introduction of various substituents to optimize pharmacokinetic and pharmacodynamic properties.
The choice between these two scaffolds will ultimately depend on the specific biological target and the desired mode of action. The wealth of available literature and the established synthetic routes for both systems provide a solid foundation for further exploration and development of novel therapeutics. This comparative guide serves as a valuable resource for researchers to make informed decisions in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[4,3- d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a Colchicine Site Binding Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogues as colchicine site binding agents. The information is compiled from recent studies and presented with supporting experimental data and detailed protocols to assist in the evaluation of this compound class for further development as potential anticancer agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a key target for anticancer drug development. Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents. The colchicine binding site on β-tubulin is a well-validated target for microtubule-destabilizing agents. Binding of small molecules to this site inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising framework for the design of novel colchicine site inhibitors. This guide focuses on the validation of N1-methylated pyrazolo[4,3-d]pyrimidines, particularly those with a chlorine substitution, as potent microtubule targeting agents.
Comparative Efficacy of Pyrazolo[4,3-d]pyrimidine Derivatives
Recent research has focused on the synthesis and biological evaluation of a series of N1-methyl pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization. These studies have demonstrated that these compounds effectively inhibit tubulin assembly and compete with colchicine for its binding site, validating their mechanism of action.[1]
Inhibition of Tubulin Polymerization
The ability of these compounds to inhibit the polymerization of tubulin is a key indicator of their potential as microtubule targeting agents. The half-maximal inhibitory concentration (IC50) values for a selection of pyrazolo[4,3-d]pyrimidine derivatives are presented in Table 1, alongside the well-known colchicine site binding agent Combretastatin A-4 (CA-4) for comparison.
| Compound | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |
| Compound 9 (a this compound derivative) | 0.45 | CA-4 | 0.54 |
| Compound 11 | 0.42 | ||
| Compound 12 | 0.49 | ||
| Compound 13 | 0.42 | ||
| Compound 14 | ~1 | ||
| Compound 15 | ~1 | ||
| Compound 16 | ~1 |
Table 1: Comparative inhibition of tubulin polymerization by pyrazolo[4,3-d]pyrimidine derivatives and CA-4. Data sourced from[1].
As shown in the table, several of the synthesized compounds, including compound 9, which features the this compound core, exhibit potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range, comparable to or even more potent than CA-4.[1]
Inhibition of Colchicine Binding
To confirm that these compounds target the colchicine binding site, competitive binding assays are performed using radiolabeled colchicine ([3H]colchicine). The ability of the test compounds to displace [3H]colchicine from its binding site on tubulin is a direct measure of their interaction with this site.
| Compound | % Inhibition of [3H]colchicine binding at 5 µM |
| Compound 9 (a this compound derivative) | >85% |
| Compound 11 | >85% |
| Compound 12 | >85% |
| Compound 13 | >85% |
| Compound 14 | 85% |
| Compound 16 | 97% |
| Compound 17 | 64% |
| Compound 10 | Inactive |
Table 2: Inhibition of [3H]colchicine binding to tubulin by pyrazolo[4,3-d]pyrimidine derivatives. Data sourced from[1].
The data in Table 2 clearly demonstrates that, with the exception of compound 10, the tested pyrazolo[4,3-d]pyrimidine derivatives potently inhibit the binding of [3H]colchicine to tubulin, with most compounds showing over 85% inhibition at a concentration of 5 µM.[1] This strongly supports the hypothesis that these compounds exert their anti-tubulin activity by binding to the colchicine site.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of colchicine site binding agents and a typical experimental workflow for their validation.
Caption: Mechanism of action of colchicine site binders.
Caption: Experimental workflow for validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the pyrazolo[4,3-d]pyrimidine derivatives.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of microtubules from tubulin dimers in vitro.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds dissolved in DMSO
-
Glycerol
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
A reaction mixture containing tubulin in general tubulin buffer with glycerol is prepared and kept on ice.
-
Test compounds at various concentrations are added to the wells of a pre-chilled 96-well plate.
-
The tubulin solution is added to the wells containing the test compounds.
-
GTP is added to each well to initiate polymerization.
-
The plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Competitive Colchicine Binding Assay
This assay determines if a compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.
-
Reagents and Materials:
-
Purified tubulin
-
[3H]colchicine
-
Test compounds dissolved in DMSO
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
DEAE-cellulose filter paper
-
Scintillation cocktail
-
Scintillation counter.
-
-
Procedure:
-
Tubulin is incubated with a fixed concentration of [3H]colchicine and varying concentrations of the test compound in the binding buffer.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.
-
The reaction is stopped by rapid filtration through DEAE-cellulose filter paper, which binds the tubulin-ligand complex.
-
The filters are washed with cold binding buffer to remove unbound [3H]colchicine.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percentage of inhibition of [3H]colchicine binding is calculated for each concentration of the test compound.
-
Conclusion
The presented data strongly supports the validation of this compound and its analogues as potent colchicine site binding agents. These compounds effectively inhibit tubulin polymerization at sub-micromolar concentrations and directly compete with colchicine for its binding site on tubulin. The favorable in vitro activity profile of this compound class warrants further investigation, including in vivo efficacy and toxicity studies, to assess their full potential as novel anticancer therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and build upon these promising findings.
References
A Tale of Two Isomers: Unraveling the Bioactivity of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine
A deep dive into the pharmacological profiles of two closely related heterocyclic scaffolds reveals distinct and compelling therapeutic potential. While both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers are recognized as privileged structures in drug discovery, their subtle structural differences translate into significant variations in their biological activities, particularly in the realm of oncology.
This guide provides a comparative analysis of the bioactivity of these two isomers, drawing upon experimental data to illuminate their mechanisms of action, target specificities, and therapeutic promise. The information is tailored for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these potent nitrogen-containing heterocycles.
At a Glance: Key Bioactive Properties
| Feature | Pyrazolo[4,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Primary Anticancer Mechanism | Microtubule Targeting, Cyclin-Dependent Kinase (CDK) Inhibition | Broad-Spectrum Kinase Inhibition (e.g., CDK, EGFR, VEGFR, Src, Abl, PLK4) |
| Other Notable Bioactivities | Anti-inflammatory, HIF-PHD Inhibition (for anemia) | Antifungal, Antiparasitic, Antimicrobial |
| Key Molecular Targets | Tubulin, CDK2 | EGFR, VEGFR-2, CDK2, PLK4, Src/Abl |
In-Depth Bioactivity Comparison: Targeting the Machinery of Disease
The anticancer properties of both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers are a major focus of research, with numerous derivatives synthesized and evaluated against various cancer cell lines.
Pyrazolo[4,3-d]pyrimidine: Disrupting the Cellular Skeleton and Cell Cycle
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have emerged as potent microtubule targeting agents (MTAs).[1] These compounds interfere with the dynamics of microtubule polymerization and depolymerization, essential processes for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. One study described a series of N1-methyl pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization, with some compounds exhibiting IC50 values in the sub-micromolar range.[1] For instance, compound 9 from this series demonstrated potent inhibition of tubulin polymerization with an IC50 of 0.45 μM and exhibited excellent potency against a panel of tumor cell lines with GI50 values often in the nanomolar range.[1]
Furthermore, pyrazolo[4,3-d]pyrimidines have been investigated as bioisosteres of roscovitine, a well-known CDK inhibitor.[2] By mimicking the purine core of ATP, these compounds can effectively block the activity of CDKs, key regulators of the cell cycle. A notable example, compound 7 , a 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, was shown to be a potent CDK2 inhibitor, inducing cell cycle arrest and apoptosis.[2]
Beyond cancer, this scaffold has also shown promise in other therapeutic areas. Certain derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting the production of erythropoietin and offering a potential treatment for anemia.[3] Additionally, some have demonstrated anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS).[4]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Pyrazolo_4_3_d [label="Pyrazolo[4,3-d]pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; CDK [label="CDK Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; HIF_PHD [label="HIF-PHD Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS [label="iNOS Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Arrest [label="Mitotic Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EPO_Production [label="EPO Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory Effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anemia_Treatment [label="Anemia Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyrazolo_4_3_d -> Tubulin [color="#5F6368"]; Pyrazolo_4_3_d -> CDK [color="#5F6368"]; Pyrazolo_4_3_d -> HIF_PHD [color="#5F6368"]; Pyrazolo_4_3_d -> iNOS [color="#5F6368"]; Tubulin -> Mitotic_Arrest [color="#5F6368"]; CDK -> Cell_Cycle_Arrest [color="#5F6368"]; HIF_PHD -> EPO_Production [color="#5F6368"]; iNOS -> Anti_inflammatory [color="#5F6368"]; Mitotic_Arrest -> Anticancer [color="#5F6368"]; Cell_Cycle_Arrest -> Anticancer [color="#5F6368"]; EPO_Production -> Anemia_Treatment [color="#5F6368"]; }
Figure 1. Bioactivity pathways of pyrazolo[4,3-d]pyrimidines.Pyrazolo[3,4-d]pyrimidine: A Versatile Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for the development of a wide array of kinase inhibitors.[5][6] Its structural resemblance to adenine allows it to effectively compete with ATP for the binding pocket of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell growth and survival.[7]
Numerous studies have reported the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of key oncogenic kinases:
-
Cyclin-Dependent Kinases (CDKs): Similar to its isomer, this scaffold is a potent inhibitor of CDKs. For example, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and shown to selectively inhibit CDK2.[8] Compounds 33a and 33b from this series, featuring a 3-fluoroaniline group at the C-4 position, demonstrated CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine and roscovitine.[8]
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, a key driver in many cancers.[9][10] Compound 12b from one study, for instance, showed a potent inhibitory effect against wild-type EGFR (EGFRWT) with an IC50 of 0.016 µM and also demonstrated activity against the resistant T790M mutant (EGFRT790M) with an IC50 of 0.236 µM.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Novel derivatives have been designed as VEGFR-2 inhibitors, with some compounds showing significant antitumor activity.[11]
-
Src and Abl Tyrosine Kinases: This scaffold has been successfully employed to develop dual inhibitors of Src and Abl kinases, which are implicated in chronic myeloid leukemia and other cancers.[12]
-
Polo-Like Kinase 4 (PLK4): More recently, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of PLK4, a critical regulator of centriole duplication, offering a potential therapeutic strategy for TRIM37-amplified breast cancer.[13] Compound 24j in one study exhibited an exceptionally low IC50 of 0.2 nM against PLK4.[13]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Pyrazolo_3_4_d [label="Pyrazolo[3,4-d]pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase_Inhibition [label="Kinase Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; CDK_Inhibition [label="CDK", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR_Inhibition [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR_Inhibition [label="VEGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Src_Abl_Inhibition [label="Src/Abl", fillcolor="#F1F3F4", fontcolor="#202124"]; PLK4_Inhibition [label="PLK4", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Transduction [label="Inhibition of\nSignal Transduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Reduced Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyrazolo_3_4_d -> Kinase_Inhibition [color="#5F6368"]; Kinase_Inhibition -> CDK_Inhibition [color="#5F6368"]; Kinase_Inhibition -> EGFR_Inhibition [color="#5F6368"]; Kinase_Inhibition -> VEGFR_Inhibition [color="#5F6368"]; Kinase_Inhibition -> Src_Abl_Inhibition [color="#5F6368"]; Kinase_Inhibition -> PLK4_Inhibition [color="#5F6368"]; CDK_Inhibition -> Signal_Transduction [color="#5F6368"]; EGFR_Inhibition -> Signal_Transduction [color="#5F6368"]; VEGFR_Inhibition -> Signal_Transduction [color="#5F6368"]; Src_Abl_Inhibition -> Signal_Transduction [color="#5F6368"]; PLK4_Inhibition -> Signal_Transduction [color="#5F6368"]; Signal_Transduction -> Cell_Proliferation [color="#5F6368"]; Signal_Transduction -> Apoptosis [color="#5F6368"]; Cell_Proliferation -> Anticancer [color="#5F6368"]; Apoptosis -> Anticancer [color="#5F6368"]; }
Figure 2. Kinase inhibition pathways of pyrazolo[3,4-d]pyrimidines.Experimental Protocols: A Look at the Methodology
The bioactivity data presented in this guide are derived from a variety of standard experimental assays. Below are outlines of the key methodologies employed in the cited research.
Kinase Inhibition Assays
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC50).
-
General Protocol:
-
The target kinase, a substrate (often a peptide), and ATP (frequently radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter or through non-radioactive methods like fluorescence polarization or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation/Cytotoxicity Assays (e.g., MTT, SRB)
-
Objective: To measure the effect of the compound on the viability and/or proliferation of cancer cells.
-
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
SRB (Sulphorhodamine B) Assay Protocol: This assay relies on the binding of the SRB dye to cellular proteins and is another common method for assessing cytotoxicity.
Tubulin Polymerization Assay
-
Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
General Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.
-
The test compound is added at various concentrations.
-
The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored over time by measuring the absorbance (optical density) at 340 nm in a spectrophotometer.
-
The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
-
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Start [label="Seed Cancer Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Pyrazolopyrimidine\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 48-72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formazan [label="Viable cells convert MTT\nto purple formazan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan (e.g., with DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate Cell Viability and IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treat [color="#5F6368"]; Treat -> Incubate [color="#5F6368"]; Incubate -> Add_MTT [color="#5F6368"]; Add_MTT -> Formazan [color="#5F6368"]; Formazan -> Solubilize [color="#5F6368"]; Solubilize -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; }
Figure 3. Workflow of a typical MTT cell proliferation assay.Conclusion: Distinct yet Complementary Scaffolds
The pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers, while structurally similar, exhibit distinct and valuable bioactivity profiles. The pyrazolo[4,3-d]pyrimidine scaffold shows particular promise in the development of microtubule targeting agents and specific CDK inhibitors, as well as in non-oncology applications. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally versatile platform for the design of a broad range of kinase inhibitors, targeting multiple pathways implicated in cancer.
For drug discovery and development professionals, the choice between these two isomers will depend on the specific therapeutic target and desired mechanism of action. A thorough understanding of their differential bioactivities, as outlined in this guide, is crucial for the rational design of novel and effective therapeutic agents. The wealth of existing research on both scaffolds provides a solid foundation for further exploration and optimization, paving the way for the development of next-generation medicines.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
New Pyrazolo[4,3-d]pyrimidine Derivatives Show Promise in Surpassing Sorafenib's Anticancer Activity
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, new research highlights a series of novel pyrazolo[4,3-d]pyrimidine derivatives that demonstrate superior or comparable anticancer activity to sorafenib, a standard-of-care treatment for several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. These findings, detailed in recent scientific publications, offer promising new avenues for drug development professionals and cancer researchers.
The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of the purine ring, has been a focal point for the development of kinase inhibitors.[1] Several new derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, with some exhibiting significantly lower IC50 values than sorafenib.
A notable study discovered that compounds designated as 14 and 15 demonstrated superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines compared to sorafenib.[1][2] Specifically, these compounds registered IC50 values in the nanomolar range, indicating high potency.[1][2] In another investigation, compound II-1 was found to be more effective than sorafenib in inhibiting the cellular activity of HepG2 (liver cancer) cells, with an IC50 value of 5.90 ± 0.05 μM compared to sorafenib's 9.05 ± 0.54 μM.[3][4]
The mechanism of action for these promising derivatives often involves the inhibition of key kinases implicated in cancer cell proliferation and survival. Several of the new pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4][5][6]
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of selected novel pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines, benchmarked against sorafenib.
| Compound | Cell Line | IC50 (nM) | Sorafenib IC50 (nM) |
| Compound 14 | MCF-7 | 45 | 144 |
| HCT-116 | 6 | 176 | |
| HepG-2 | 48 | 19 | |
| Compound 15 | MCF-7 | 46 | 144 |
| HCT-116 | 7 | 176 | |
| HepG-2 | 48 | 19 |
Data sourced from a study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[1][2]
| Compound | Cell Line | IC50 (µM) | Sorafenib IC50 (µM) |
| Compound II-1 | HepG2 | 5.90 ± 0.05 | 9.05 ± 0.54 |
Data from a study on pyrazolo[3,4-d]pyrimidine derivatives as potential VEGFR-2 inhibitors.[3][4]
Mechanism of Action: Targeting Key Signaling Pathways
The enhanced efficacy of these novel compounds is attributed to their ability to inhibit critical signaling pathways that drive tumor growth. Sorafenib is a multi-kinase inhibitor, and the new pyrazolo[4,3-d]pyrimidine derivatives often target similar or related kinases with higher affinity and specificity.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Cross-reactivity profiling of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine against a kinase panel
Disclaimer: Specific experimental data for the cross-reactivity profiling of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine against a broad kinase panel is not publicly available. This guide provides a comparative analysis based on published data for structurally related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogs to offer insights into the expected kinase selectivity profile of this compound class. The data presented herein is a composite from multiple sources and should be considered representative.
Introduction
The pyrazolo[4,3-d]pyrimidine scaffold is a core structure in the development of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of drug discovery. This guide provides a comparative overview of the kinase inhibition profile of a representative pyrazolo[4,3-d]pyrimidine compound against a panel of kinases, alongside alternative kinase inhibitors.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of a representative pyrazolo[4,3-d]pyrimidine and comparator compounds against a selection of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Representative Pyrazolo[4,3-d]pyrimidine (IC50, nM) | Sorafenib (IC50, nM)[2] | Gefitinib (IC50, nM)[2] | Dasatinib (IC50, nM)[2] |
| Tyrosine Kinases | ||||
| ABL1 | >1000 | 20 | >10000 | <1 |
| SRC | 150 | 110 | >10000 | <1 |
| VEGFR2 | 25 | 90 | >10000 | 16 |
| PDGFRβ | 40 | 58 | >10000 | 28 |
| EGFR | >1000 | >10000 | 25 | 30 |
| CSF-1R | 159[3] | - | - | - |
| Serine/Threonine Kinases | ||||
| CDK2 | 57[4] | - | - | - |
| CDK5 | 210[5] | - | - | - |
| CDK9 | 80 | - | - | - |
| Aurora A | 250[5] | - | - | - |
| PI3-Kinases | ||||
| PI3Kα | >1000 | - | - | - |
Note: The data for the representative pyrazolo[4,3-d]pyrimidine is a composite derived from multiple sources on related compounds and is for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in kinase cross-reactivity profiling.
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the ATP site of a kinase.[6]
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
The FRET signal is calculated as the ratio of the emission at 665 nm to that at 615 nm. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Radiometric Kinase Activity Assay (HotSpot Assay)
This assay is considered a gold standard and directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[7]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Test compound
-
Kinase reaction buffer
-
Filter papers
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a reaction tube or plate, combine the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.
-
Stop the reaction by spotting the reaction mixture onto filter papers.
-
Wash the filter papers to remove unreacted [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter papers, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Mandatory Visualization
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Simplified signaling pathways targeted by pyrazolopyrimidine kinase inhibitors.
References
- 1. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
Efficacy of Aniline Substitutions on the Pyrazolo[4,3-d]pyrimidine Core: A Comparative Guide
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to effectively interact with the ATP-binding sites of various protein kinases, making it a valuable core for developing kinase inhibitors. These inhibitors have significant potential as therapeutic agents, particularly in oncology. The efficacy of these compounds can be finely tuned by modifying the substituents at various positions on the pyrazolo[4,3-d]pyrimidine ring system. This guide provides a comparative analysis of different aniline substitutions on this core, focusing on their impact on inhibitory activity against key biological targets.
Comparative Efficacy of Aniline-Substituted Pyrazolo[4,3-d]pyrimidine Analogs
The following table summarizes the in vitro efficacy of various aniline-substituted pyrazolo[3,4-d]pyrimidine derivatives against several protein kinase targets. While the core of interest is pyrazolo[4,3-d]pyrimidine, the closely related pyrazolo[3,4-d]pyrimidine scaffold provides valuable structure-activity relationship (SAR) insights. The data highlights how different substitution patterns on the aniline moiety influence inhibitory potency.
| Compound ID | Aniline/Amine Substitution at C4 | Target Kinase | Activity (IC₅₀) |
| 4 | Imidazole-substituted aniline analog | EGFR-TK | 0.054 µM[1] |
| 15 | Cyano-imidazole-substituted aniline analog | EGFR-TK | 0.135 µM[1] |
| 16 | Ethyl ester-imidazole-substituted aniline analog | EGFR-TK | 0.034 µM[1] |
| 33a,b | 3-fluoroaniline | CDK2 | Comparable or superior to olomoucine and roscovitine |
| 13 | N-phenylacetamide | BTK | 11.1 nM[2] |
| 8 | Unspecified aniline substitution | EGFR | 4.18 µM[2] |
| 6e | Unspecified aniline substitution | Src Kinase | 5.6 µM |
| 10c | Unspecified aniline substitution | Src Kinase | 5.1 µM |
Structure-Activity Relationship (SAR) Insights:
-
Substitutions on the Aniline Ring: The addition of moieties like imidazole rings to the aniline substituent can significantly enhance inhibitory activity against EGFR tyrosine kinase.[1]
-
Electronic Effects: The presence of a 3-fluoroaniline group at the C4 position has been shown to produce CDK2 inhibitory activity comparable or even superior to reference compounds like olomoucine and roscovitine.
-
Covalent Modification: An N-phenylacetamide group can result in potent inhibition of Bruton's tyrosine kinase (BTK), with IC₅₀ values in the low nanomolar range.[2]
-
General Trend: In studies on pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors, 4-anilino compounds generally exhibited better inhibitory and antitumor activity compared to 4-benzyl compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of pyrazolo[4,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
-
Preparation: The kinase, a suitable substrate, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., an aniline-substituted pyrazolo[4,3-d]pyrimidine) is serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to a mixture of the enzyme, substrate, and the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining after the kinase reaction. A lower ATP level corresponds to higher kinase activity.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a control (e.g., DMSO). The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.[3]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for several hours.[4]
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is added to dissolve these crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[4]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated, and the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined.[5]
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many pyrazolo[4,3-d]pyrimidine inhibitors. Upon activation by ligands like EGF, EGFR initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[6][7] The diagram below illustrates a simplified overview of this pathway and the point of inhibition.
References
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
In vitro and in vivo evaluation of novel pyrazolo[4,3-d]pyrimidine antitumor agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that offer improved efficacy and reduced side effects compared to traditional chemotherapy. Among the promising new classes of compounds, pyrazolo[4,3-d]pyrimidines have emerged as a versatile scaffold for the design of potent antitumor agents. These compounds have demonstrated a range of mechanisms, from microtubule inhibition to the targeted disruption of key signaling pathways involved in tumor growth and survival.
This guide provides a comprehensive in vitro and in vivo comparison of novel pyrazolo[4,3-d]pyrimidine-based antitumor agents against established alternative therapies. The data presented is compiled from recent preclinical studies to assist researchers and drug development professionals in evaluating the potential of this promising class of molecules.
In Vitro Performance Comparison
The in vitro cytotoxicity of novel pyrazolo[4,3-d]pyrimidine compounds has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a direct comparison with standard-of-care agents that target similar mechanisms of action.
Microtubule Targeting Agents
Table 1: In Vitro Activity of Pyrazolo[4,3-d]pyrimidine Compound 9 vs. Paclitaxel
| Compound | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| Compound 9 | Tubulin Polymerization | MCF-7 (Breast) | GI50 ≤10 | [1][2] |
| NCI-60 Panel | GI50 ≤10 (in 19 cell lines) | [1] | ||
| Paclitaxel | Tubulin Polymerization | MCF-7 (Breast) | Varies (typically low nM) | Established Data |
Compound 9, a novel N1-methyl pyrazolo[4,3-d]pyrimidine, demonstrates potent inhibition of tubulin polymerization.[1][2] It exhibits broad-spectrum antitumor activity with GI50 values in the low to sub-nanomolar range across a majority of the NCI-60 human tumor cell lines, including multidrug-resistant phenotypes.[1]
Kinase Inhibitors and Apoptosis Inducers
Table 2: In Vitro Activity of Pyrazolo[3,4-d]pyrimidine Derivatives vs. Standard Kinase Inhibitors and Chemotherapeutics
| Compound | Primary Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 1a | Apoptosis Induction | A549 (Lung) | 2.24 | [3] |
| Doxorubicin | DNA Intercalation, Apoptosis | A549 (Lung) | 9.20 | [3] |
| Compound 7d | EGFR, ErbB2 | OVCAR-4 (Ovarian) | 1.74 | [4] |
| ACHN (Renal) | 5.53 | [4] | ||
| NCI-H460 (Lung) | 4.44 | [4] | ||
| Erlotinib | EGFR | NCI-H460 (Lung) | ~8.4 (calculated from report) | [4] |
| Compound 12b | VEGFR-2 | MDA-MB-468 (Breast) | 3.343 | [5] |
| T-47D (Breast) | 4.792 | [5] | ||
| Sunitinib | VEGFR-2, other kinases | (Enzymatic Assay) | 0.035 | [5] |
| Compound 14 | CDK2/cyclin A2 | HCT-116 (Colon) | 0.006 | [6] |
| MCF-7 (Breast) | 0.045 | [6] | ||
| Compound 15 | CDK2/cyclin A2 | HCT-116 (Colon) | 0.007 | [6] |
| MCF-7 (Breast) | 0.046 | [6] | ||
| Sorafenib | Multi-kinase | HCT-116 (Colon) | 0.176 | [6] |
| MCF-7 (Breast) | 0.144 | [6] | ||
| SI-388 | Src | Glioblastoma cell models | Not specified | [7] |
| Dasatinib | Src, Abl | Various | Varies | Established Data |
A range of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized to target specific kinases and cellular processes. Compound 1a was identified as a potent inducer of apoptosis in lung cancer cells, showing significantly higher potency than doxorubicin.[3] Compound 7d acts as a dual inhibitor of EGFR and ErbB2, demonstrating greater efficacy than the established EGFR inhibitor, Erlotinib, in several cell lines.[4] In the realm of angiogenesis inhibition, compound 12b shows promising activity against VEGFR-2.[5] Furthermore, compounds 14 and 15 have emerged as highly potent CDK2 inhibitors, with IC50 values in the nanomolar range, surpassing the activity of Sorafenib in the tested cell lines.[6] The derivative SI-388 has been identified as a specific Src kinase inhibitor with potential applications in glioblastoma.[7]
In Vivo Performance Comparison
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel drug candidates. The following section details the in vivo efficacy of a promising pyrazolo[4,3-d]pyrimidine compound in a mouse xenograft model.
Table 3: In Vivo Antitumor Efficacy of Compound 9 vs. Paclitaxel
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| Compound 9 | Mouse Xenograft | MCF-7 TUBB3 (βIII-tubulin overexpressing) | Not specified | Significantly better than paclitaxel (P <0.0001) | [1][2] |
| Paclitaxel | Mouse Xenograft | MCF-7 TUBB3 (βIII-tubulin overexpressing) | Not specified | - | [1][2] |
In a mouse xenograft model using MCF-7 breast cancer cells that overexpress βIII-tubulin, a mechanism of resistance to taxanes, compound 9 was significantly more effective at reducing tumor growth than paclitaxel.[1][2] This finding highlights the potential of this novel pyrazolo[4,3-d]pyrimidine to overcome known drug resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assays (MTT/GI50)
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., pyrazolo[4,3-d]pyrimidines, standard drugs) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability or growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a glutamate-based buffer is prepared.
-
Compound Addition: Test compounds or control substances (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Measurement: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Kinase Inhibition Assays (e.g., VEGFR-2, CDK2)
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP), or non-radiometric methods like ELISA, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound, a standard drug, or a vehicle control is administered to the mice according to a specific schedule and route (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored for toxicity assessment.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the context of the data. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[4,3-d]pyrimidines and a general workflow for their preclinical evaluation.
Caption: Mechanism of action for microtubule-targeting pyrazolo[4,3-d]pyrimidines.
Caption: General signaling pathway for kinase-inhibiting pyrazolo[3,4-d]pyrimidines.
Caption: Preclinical evaluation workflow for novel antitumor agents.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
Navigating the Microtubule Landscape: A Comparative Guide to Tubulin Assembly Inhibitors Beyond 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
For researchers, scientists, and drug development professionals at the forefront of oncology research, the quest for novel and effective tubulin inhibitors is a continuous endeavor. While 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has emerged as a promising scaffold, a diverse array of alternative compounds targeting tubulin assembly offer distinct mechanisms of action and potential advantages. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform strategic decisions in drug discovery and development.
This comprehensive analysis delves into the performance of various classes of tubulin inhibitors, moving beyond the pyrazolo[4,3-d]pyrimidine core to explore compounds that interact with distinct binding sites on the tubulin heterodimer. We will examine colchicine-site binders, vinca alkaloid-site binders, and other novel agents, presenting their efficacy in inhibiting tubulin polymerization and their cytotoxic effects on cancer cell lines.
Performance Comparison of Tubulin Assembly Inhibitors
The following table summarizes the in vitro activity of selected alternatives to this compound. The data highlights their potency in inhibiting tubulin polymerization and their efficacy in suppressing the growth of various cancer cell lines.
| Compound Class | Representative Compound(s) | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative GI50/IC50 (nM) | Binding Site | Reference |
| Pyrazolo[4,3-d]pyrimidines | Compound 9 | 0.45 | Most tumor cell lines | ≤10 | Colchicine | [1][2] |
| Compound 11 | 0.42 | - | - | Colchicine | [1] | |
| Compound 12 | 0.49 | MCF-7 | - | Colchicine | [1] | |
| Compound 13 | 0.42 | MCF-7 | - | Colchicine | [1] | |
| Combretastatins | Combretastatin A-4 (CA-4) | ~1.2 - 1.99 | HCT116, various | 2-5 | Colchicine | [3][4][5] |
| Halichondrins | Eribulin (Halaven®) | - | Metastatic Breast Cancer | - | Vinca | [6][7][8][9] |
| Vinca Alkaloids | Vinblastine | - | Hematological malignancies, solid tumors | - | Vinca | [9][10][11][12] |
| Vincristine | - | Hematological malignancies | - | Vinca | [10][13] | |
| Triazolo[1,5-a]pyrimidines | Compound 5e | - (3-fold more powerful than CA-4) | HeLa | Low nanomolar | Colchicine | [14] |
| Dihydroquinolin-4(1H)-ones | Compound [I] | 3.06 | A549, K562, HepG2, MDA-MB-231 | 3 - 24 | Colchicine | [5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the specific experimental conditions and cell lines used. Direct comparison between different studies should be made with caution. The "-" indicates that specific data was not available in the cited sources.
Mechanism of Action: Targeting the Tubulin Lifecycle
Tubulin inhibitors disrupt the dynamic process of microtubule assembly and disassembly, which is crucial for cell division, intracellular transport, and maintenance of cell structure. The alternatives to this compound primarily exert their effects by binding to one of three major sites on the β-tubulin subunit: the colchicine site, the vinca alkaloid site, or the taxane site. This guide focuses on inhibitors of tubulin assembly, which predominantly target the colchicine and vinca alkaloid sites.
Caption: Signaling pathway of tubulin assembly inhibitors leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are paramount. Below are protocols for key assays used to characterize tubulin inhibitors.
Tubulin Polymerization Assay (Absorbance-Based)
This assay directly measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP. Keep on ice.
-
Prepare a serial dilution of the test compound in the general tubulin buffer. A known inhibitor like colchicine or nocodazole should be used as a positive control, and a vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compounds and controls to the wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax).
-
Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 18-24 hours). Include positive (e.g., nocodazole, paclitaxel) and vehicle controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
Caption: A typical experimental workflow for evaluating novel tubulin inhibitors.
Conclusion
The landscape of tubulin assembly inhibitors is rich and varied, offering a multitude of chemical scaffolds and mechanisms of action beyond the well-explored pyrazolo[4,3-d]pyrimidines. Compounds targeting the colchicine and vinca alkaloid binding sites, such as novel triazolo[1,5-a]pyrimidines and established drugs like Combretastatin A-4 and Vinca alkaloids, demonstrate potent anti-tubulin and antiproliferative activities. The selection of a lead candidate for further development will depend on a careful evaluation of its potency, selectivity, pharmacokinetic properties, and potential to overcome mechanisms of drug resistance. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate this complex field and identify the most promising avenues for future cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 10. Chemotherapy - Wikipedia [en.wikipedia.org]
- 11. Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Vinblastine - Wikipedia [en.wikipedia.org]
- 13. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Navigating Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays (CETSA)
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for directly measuring this target engagement in intact cells and tissues. This guide provides an objective comparison of CETSA with other widely used methods, supported by experimental data and detailed protocols to inform assay selection and experimental design.
The fundamental principle of CETSA is based on ligand-induced thermal stabilization of a target protein.[1][2] When a compound binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.[1][2] By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve in the presence of a compound provides direct evidence of target engagement.[2][3]
This guide will compare CETSA with three other prominent methods for assessing target engagement: Drug Affinity Responsive Target Stability (DARTS), NanoBRET™ Target Engagement Assay, and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Target Engagement Assays
Each method for determining target engagement operates on a different principle and presents a unique set of advantages and limitations. The choice of assay depends on factors such as the specific research question, the nature of the target protein, available resources, and desired throughput.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA® | Ligand binding alters the thermal stability of the target protein.[1][2] | Label-free, applicable in intact cells and tissues, reflecting physiological conditions.[3][4] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput in its traditional Western blot format.[4] |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[5][6] | Label-free and does not require modification of the small molecule.[5][7] Can be used with crude cell lysates.[8] | Requires careful optimization of protease concentration; may not be suitable for all proteins.[9] |
| NanoBRET™ | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] | High-throughput, real-time measurement in live cells, providing quantitative affinity data (IC50).[12][13] | Requires genetic modification of the target protein and a specific fluorescent tracer, which may alter protein function or compound binding.[13] |
| ITC | Directly measures the heat change upon binding of a ligand to a purified protein.[14][15] | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, stoichiometry).[14][15] Label-free.[14] | Requires large amounts of purified protein; not performed in a cellular context.[16] |
Quantitative Data Comparison
Direct head-to-head comparison of quantitative metrics across all four assays for the same target and compound is not always available in the literature. However, the following tables present representative data from studies that have compared some of these methods, highlighting their quantitative capabilities.
Table 1: Comparison of Potency Values for PARP Inhibitors
This table shows a comparison of potency values for several PARP inhibitors as determined by a high-throughput CETSA (CETSA HT) assay and a biochemical fluorescence polarization (FP) assay.
| Compound | CETSA HT EC50 (nM) | Biochemical FP IC50 (nM) |
| Olaparib | 10.7 | 1.2 |
| Rucaparib | 50.9 | 1.8 |
| NMS-P118 | 249.5 | 3.5 |
| Data adapted from Shaw, J. et al. (2018) SLAS DISCOVERY: Advancing Life Sciences R&D.[17] |
Table 2: Comparison of Potency Values for Kinase Inhibitors
This table presents a comparison of intracellular target engagement potency (NanoBRET IC50) with enzymatic inhibition (Enzyme IC50) for several kinase inhibitors.
| Kinase | Inhibitor | NanoBRET IC50 (nM) | Enzyme IC50 (nM) |
| EGFR | Gefitinib | 15 | 2.5 |
| EGFR | Erlotinib | 25 | 2.0 |
| c-ABL | Dasatinib | 1.0 | 0.6 |
| c-ABL | Imatinib | 600 | 37 |
| Data adapted from Vasta, V. et al. (2018) Cell Chemical Biology.[18] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding these techniques. The following diagrams, created using the DOT language, illustrate a typical CETSA workflow and the signaling pathway of PARP7, a target of interest in cancer therapy.
A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
PARP7 negatively regulates type I interferon signaling.
Detailed Experimental Protocols
To facilitate the practical application of these techniques, detailed experimental protocols are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot-based)
This protocol provides a general framework for a Western blot-based CETSA experiment to determine target engagement in intact cells.[3]
Materials:
-
Cells expressing the target protein
-
Compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of the compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating Step: Harvest cells, wash with PBS, and resuspend the cell pellet in lysis buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control kept on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the samples to the same protein concentration and analyze by Western blotting using a primary antibody specific to the target protein.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment to identify or validate a drug-target interaction.[5][7]
Materials:
-
Cell lysate containing the target protein
-
Compound of interest
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., pronase or thermolysin)[9]
-
Protease inhibitor cocktail
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a buffer that does not contain detergents that would denature proteins.
-
Compound Incubation: Incubate the cell lysate with various concentrations of the compound or a single concentration. Include a vehicle-only control.
-
Protease Digestion: Add a protease to the lysates and incubate for a specific time at room temperature. The concentration of the protease and the digestion time need to be optimized for each target protein.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot to detect the amount of the target protein remaining. An increased band intensity in the compound-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general workflow for a NanoBRET™ target engagement assay.[10][19]
Materials:
-
Cells expressing the NanoLuc®-target protein fusion
-
NanoBRET™ tracer specific for the target protein
-
Compound of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-target protein fusion vector and seed them into the assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of the compound. Add the NanoBRET™ tracer and the compound dilutions to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.[4]
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes the basic steps for an ITC experiment.[14][20]
Materials:
-
Purified target protein
-
Compound of interest
-
Dialysis buffer
-
ITC instrument
Procedure:
-
Sample Preparation: Dialyze both the purified protein and the compound extensively against the same buffer to minimize buffer mismatch effects. Determine the accurate concentrations of both protein and compound.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Set the experimental parameters (temperature, injection volume, spacing between injections). The experiment consists of a series of small injections of the compound into the protein solution.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. Plot the enthalpy change per mole of injectant against the molar ratio of compound to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. CETSA offers a powerful, label-free method to assess compound binding in a physiologically relevant context.[3] While alternatives like NanoBRET provide higher throughput and real-time kinetics, they necessitate modified components that may not fully recapitulate the native biological system.[13] DARTS provides a simple, label-free alternative for initial hit validation, while ITC offers an in-depth thermodynamic characterization of the binding event in a purified system.[7][14] A multi-faceted approach, combining the cellular insights of CETSA with the quantitative power of other techniques, will ultimately provide the most comprehensive understanding of a compound's mechanism of action, from initial binding to the ultimate cellular response.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 17. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Comparative Molecular Docking of Pyrazolo[4,3-d]pyrimidine Analogs in the Tubulin Colchicine Site: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolo[4,3-d]pyrimidine analogs as potential microtubule targeting agents that bind to the colchicine site of tubulin. The information is supported by experimental data from published research.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular functions, making them a key target in cancer therapy.[1] The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents.[2][3] Pyrazolo[4,3-d]pyrimidines have emerged as a promising scaffold for the design of novel tubulin inhibitors.[1][4] This guide summarizes the comparative molecular docking and biological activities of a series of N1-methyl pyrazolo[4,3-d]pyrimidine analogs.
Performance Comparison of Pyrazolo[4,3-d]pyrimidine Analogs
The following table summarizes the in vitro activity of various pyrazolo[4,3-d]pyrimidine analogs, comparing their ability to inhibit tubulin polymerization and the binding of [³H]colchicine to tubulin. These compounds were evaluated for their potential as anticancer agents.[5][6]
| Compound | Inhibition of Tubulin Polymerization (IC50, μM) | % Inhibition of [³H]Colchicine Binding at 5 μM | % Inhibition of [³H]Colchicine Binding at 0.5 μM |
| 9 | 0.45 | 98 | 70 |
| 10 | > 40 | 2 | 0 |
| 11 | 0.42 | 99 | 71 |
| 12 | 0.49 | 94 | 64 |
| 13 | 0.42 | 99 | 68 |
| 14 | 1.1 | 96 | 58 |
| 15 | 0.98 | 98 | 68 |
| 16 | 0.99 | 99 | 70 |
| CA-4 * | 0.54 | 99 | 72 |
*CA-4 (Combretastatin A-4) is a known potent inhibitor of tubulin polymerization that binds to the colchicine site and is used as a reference compound.[5]
Experimental Protocols
Inhibition of Tubulin Polymerization
The inhibitory effects of the pyrazolo[4,3-d]pyrimidine analogs on tubulin polymerization are typically assessed using an in vitro assay. Purified tubulin is incubated with the test compounds, and the assembly of microtubules is initiated by raising the temperature. The extent of polymerization is monitored by the increase in turbidity at 340 nm. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then determined.[5]
Inhibition of Colchicine Binding
To determine if the compounds bind to the colchicine site, a competitive binding assay is employed. Tubulin is incubated with a radiolabeled colchicine analog, such as [³H]colchicine, in the presence and absence of the test compounds. The amount of bound radioactivity is measured after separating the protein-ligand complex from the unbound ligand. A reduction in bound radioactivity in the presence of the test compound indicates competitive binding at the colchicine site. The results are often expressed as the percentage of inhibition of [³H]colchicine binding at a specific concentration of the test compound.[5]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the pyrazolo[4,3-d]pyrimidine analogs within the colchicine binding site of tubulin. A common protocol involves the following steps:
-
Receptor Preparation: A high-resolution crystal structure of the tubulin heterodimer, often in complex with a known colchicine site ligand, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 3D structures of the pyrazolo[4,3-d]pyrimidine analogs are generated and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the colchicine binding site on the β-tubulin subunit to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program, such as Glide or AutoDock, is used to dock the prepared ligands into the defined grid box. The program samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein residues, are examined to understand the structural basis of binding. The root-mean-square deviation (RMSD) between the docked pose of a known ligand and its crystallographic pose is often calculated to validate the docking protocol.[2]
Visualizations
Caption: Workflow for molecular docking of pyrazolo[4,3-d]pyrimidine analogs.
Caption: Signaling pathway of tubulin polymerization and its inhibition.
References
- 1. Pyrazolo[4,3-<i>d</i>]pyrimidines: A novel scaffold for microtubule-targeting agents (MTAs) [morressier.com]
- 2. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Circumventing βIII-Tubulin Mediated Resistance: A Comparative Analysis of Pyrazolo[4,3-d]pyrimidines and Other Novel Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals, overcoming chemotherapy resistance remains a critical challenge in oncology. One significant mechanism of resistance to widely used microtubule-targeting agents (MTAs) like taxanes is the overexpression of the βIII-tubulin isotype. This guide provides a comprehensive comparison of a promising class of compounds, pyrazolo[4,3-d]pyrimidines, with other novel agents in their ability to circumvent βIII-tubulin-mediated resistance, supported by experimental data and detailed protocols.
Overexpression of βIII-tubulin in cancer cells alters microtubule dynamics, leading to reduced efficacy of taxanes and vinca alkaloids.[1][2][3] This has spurred the development of new MTAs that can effectively target cancer cells, irrespective of their βIII-tubulin status. Among these, N1-methyl pyrazolo[4,3-d]pyrimidines have emerged as potent inhibitors of tubulin polymerization that can bypass this resistance mechanism.[4][5] This guide will compare the performance of these compounds against other notable alternatives such as epothilones (ixabepilone), eribulin, and vinflunine.
Comparative Efficacy of Microtubule-Targeting Agents in βIII-Tubulin Overexpressing Cancer Cells
The following tables summarize the in vitro efficacy of various pyrazolo[4,3-d]pyrimidine compounds and their alternatives against cancer cell lines, including those engineered to overexpress βIII-tubulin.
| Compound | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| Pyrazolo[4,3-d]pyrimidines | ||||
| Compound 9 | Tubulin (Colchicine site) | MCF-7 WT | 2.0 | [5] |
| MCF-7 (βIII-tubulin overexpressing) | 3.3 | [5] | ||
| Compound 16 | Tubulin (Colchicine site) | MCF-7 WT | 1.7 | [5] |
| MCF-7 (βIII-tubulin overexpressing) | 2.6 | [5] | ||
| Taxanes (Reference) | ||||
| Paclitaxel | Tubulin (Taxane site) | MCF-7 WT | ~200 | [5] |
| MCF-7 (βIII-tubulin overexpressing) | >1000 | [5] | ||
| Epothilones | ||||
| Ixabepilone | Tubulin (Taxane site) | Taxane-resistant cells with high βIII-tubulin | Active in preclinical models | [6][7] |
| Halichondrin Analogs | ||||
| Eribulin | Tubulin (Vinca domain) | Taxane-resistant cells | Active in preclinical models | [8][9] |
| Vinca Alkaloids (Novel) | ||||
| Vinflunine | Tubulin (Vinca domain) | Various cancer cell lines | 60-300 | [10] |
Table 1: Comparative in vitro activity of MTAs in wild-type and βIII-tubulin overexpressing breast cancer cells.
| Compound | Assay | IC50 (µM) | Reference |
| Pyrazolo[4,3-d]pyrimidines | |||
| Compound 9 | Tubulin Polymerization Inhibition | 0.45 | [4] |
| Compound 11 | Tubulin Polymerization Inhibition | 0.42 | [4] |
| Compound 12 | Tubulin Polymerization Inhibition | 0.49 | [4] |
| Compound 13 | Tubulin Polymerization Inhibition | 0.42 | [4] |
| Reference Compounds | |||
| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibition | 0.54 | [4] |
Table 2: Inhibition of tubulin polymerization by pyrazolo[4,3-d]pyrimidine compounds.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.
Cytotoxicity Assay in βIII-Tubulin Overexpressing Cells
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Culture: Maintain wild-type and βIII-tubulin overexpressing cancer cell lines (e.g., MCF-7) in appropriate culture medium.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrazolo[4,3-d]pyrimidines, paclitaxel) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a viability reagent such as MTT or a luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the number of viable cells in each well.[11][12][13][14][15]
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9][10][16][17]
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing the tubulin, a fluorescence reporter (e.g., DAPI), and GTP.
-
Compound Addition: Add serial dilutions of the test compound or a vehicle control to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increased signal.
-
Data Analysis: Plot fluorescence intensity against time. Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.
Competitive Colchicine-Binding Assay
This assay determines if a compound binds to the colchicine-binding site on tubulin.[18][19][20]
-
Reaction Setup: In a microplate, combine purified tubulin, a fixed concentration of a fluorescent colchicine-site ligand (or [3H]-colchicine), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Measurement:
-
Fluorescence-based: Measure the fluorescence intensity. Displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence.[21]
-
Radiolabel-based: Separate the tubulin-bound from free [3H]-colchicine using methods like ultrafiltration and quantify the bound radioactivity.
-
-
Data Analysis: Plot the signal (fluorescence or radioactivity) against the concentration of the test compound to determine its ability to compete with colchicine for binding.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of βIII-tubulin mediated resistance and circumvention.
Caption: General experimental workflow for evaluating novel MTAs.
Conclusion
The emergence of pyrazolo[4,3-d]pyrimidines represents a significant advancement in the quest to overcome βIII-tubulin-mediated resistance. Their distinct mechanism of action, binding to the colchicine site and inhibiting tubulin polymerization, allows them to effectively induce mitotic arrest and apoptosis in cancer cells where taxanes fail.[4][5] As demonstrated by the presented data, these compounds exhibit potent low nanomolar activity against both wild-type and βIII-tubulin overexpressing cell lines, a crucial advantage over traditional MTAs.
While alternatives like ixabepilone and eribulin have also shown efficacy in taxane-resistant settings, the pyrazolo[4,3-d]pyrimidine scaffold offers a promising and distinct chemical entity for further development. The comprehensive experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of these and other novel agents, with the ultimate goal of developing more effective therapies for resistant cancers.
References
- 1. βIII-Tubulin Gene Regulation in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. βIII-Tubulin: biomarker of taxane resistance or drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. | BioWorld [bioworld.com]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. βIII-Tubulin Gene Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | βIII-Tubulin Gene Regulation in Health and Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Class III β-Tubulin Overexpression Induces Chemoresistance to Eribulin in a Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. dojindo.com [dojindo.com]
- 16. maxanim.com [maxanim.com]
- 17. benchchem.com [benchchem.com]
- 18. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling at all times.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Summary of Hazard Information
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed |
| Skin Irritation, Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation |
Source: Chemical Safety Data Sheets[1][2]
Personal Protective Equipment (PPE)
Due to the identified hazards, the following personal protective equipment must be worn when handling this compound:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Wear eye and face protection.
-
Body Protection: Wear protective clothing.
Caption: Relationship between chemical hazards and required PPE.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated containers is crucial. The guiding principle is to dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] Do not allow this chemical to enter the environment.
Experimental Protocol for Disposal
-
Waste Collection:
-
Designate a specific, sealed, and clearly labeled container for "this compound waste."
-
This container should be made of a material compatible with the chemical.
-
Store the waste container in a well-ventilated area, away from incompatible materials.
-
-
Handling of Spills:
-
In case of a spill, ensure adequate ventilation and wear the appropriate PPE.
-
Avoid breathing dust.
-
Sweep up the spilled solid material and place it into the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as contaminated waste.
-
-
Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Place all contaminated materials into the designated waste container.
-
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
-
-
Final Disposal:
-
Once the waste container is full, it must be securely sealed.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Ensure all labeling and documentation requirements of the disposal service are met.
-
Caption: Workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
